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  • Product: (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate
  • CAS: 3205-33-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: A Comprehensive Technical Guide

Executive Summary (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-33-2) is a highly crystalline chiral ester extensively utilized in stereochemical analysis, chiral resolution, and as a reference standard in advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-33-2) is a highly crystalline chiral ester extensively utilized in stereochemical analysis, chiral resolution, and as a reference standard in advanced spectroscopic workflows[1]. The molecule’s architecture—bridging a chiral benzylic center with a profoundly electron-deficient 3,5-dinitrophenyl moiety—yields distinct, highly resolved spectroscopic signatures. This whitepaper provides an in-depth technical analysis of the compound's spectroscopic properties, detailing the causality behind its spectral features and providing field-proven, self-validating protocols for its characterization.

Structural & Electronic Context

To accurately interpret the spectroscopic data of (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate, one must first understand the electronic cross-talk within the molecule. The 3,5-dinitrobenzoate group acts as a powerful electron-withdrawing system due to the combined inductive (-I) and resonance (-M) effects of the two nitro groups. This electron deficiency propagates through the ester linkage, creating a strong anisotropic deshielding zone that dramatically impacts the chemical shifts of the adjacent chiral benzylic center[2]. Furthermore, this electron-deficient aromatic ring readily forms charge-transfer complexes with electron-rich donors, a property that can be exploited in UV-Vis and chiroptical spectroscopy.

Mechanism Nitro 3,5-Dinitro Groups (-I, -M Effects) Aromatic Aromatic Ring (Electron Deficient) Nitro->Aromatic Electron Withdrawal Ester Ester Carbonyl (Deshielding Zone) Aromatic->Ester Inductive Pull Chiral Chiral Benzylic Center (Downfield Shift) Ester->Chiral Anisotropic Deshielding

Fig 1. Causality of electronic effects driving the distinct NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming both the structural connectivity and the stereochemical integrity of the compound.

Mechanistic Insights into Chemical Shifts
  • The 3,5-Dinitrophenyl Protons: The protons on the dinitro-substituted ring are highly deshielded. The para proton (H-4') is flanked by two nitro groups, shifting it to a triplet at ~9.22 ppm. The ortho protons (H-2', H-6') appear as a doublet at ~9.15 ppm. This extreme downfield shift is a direct consequence of the removal of electron density from the aromatic π -system[3].

  • The Benzylic Methine Proton: In the parent alcohol ((R)-1-phenylethanol), the benzylic proton resonates around 4.8 ppm. Upon esterification with the 3,5-dinitrobenzoyl group, this proton is thrust into the deshielding cone of the ester carbonyl, shifting it dramatically downfield to a quartet at ~6.20 ppm.

Quantitative Data Synthesis

Table 1: 1 H NMR Spectral Assignments (CDCl 3​ , 400 MHz)

Proton(s)Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-4' ~9.22Triplet (t)2.11HDinitro Ar (Para to ester)
H-2', H-6' ~9.15Doublet (d)2.12HDinitro Ar (Ortho to ester)
H-Ar 7.30 - 7.50Multiplet (m)-5HPhenyl ring protons
CH ~6.20Quartet (q)6.61HChiral benzylic methine
CH 3​ ~1.75Doublet (d)6.63HMethyl adjacent to chiral center

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the ester and nitro functionalities. The physical characteristics of the compound (melting point 122-125 ºC) make it highly amenable to solid-state ATR-FTIR analysis[4].

Causality of Vibrational Modes

The asymmetric and symmetric stretching of the NO 2​ groups occurs at ~1545 cm −1 and ~1345 cm −1 , respectively. The ester carbonyl (C=O) stretch is observed at ~1725 cm −1 . The exact position of the carbonyl stretch is slightly elevated compared to aliphatic esters due to the lack of resonance donation from the highly electron-deficient dinitrophenyl ring, which strengthens the C=O double bond character.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
~1725 StrongEster C=OStretching
~1545 StrongNitro (NO 2​ )Asymmetric Stretching
~1345 StrongNitro (NO 2​ )Symmetric Stretching
~1275 StrongEster C-O-CAsymmetric Stretching

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation for the experimental choice, ensuring the resulting data is robust and artifact-free.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3​ provides a non-polar environment that prevents hydrogen-bonding artifacts, while TMS serves as an absolute 0.00 ppm reference point.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter into a 5 mm NMR tube. Causality: Eliminating microscopic particulates prevents localized magnetic field inhomogeneities, which is critical for resolving the fine 2.1 Hz meta-coupling of the dinitro protons.

  • Acquisition: Run a standard 1 H 1D sequence with 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Self-Validation Check: Integrate the spectrum. The protocol validates itself if the integration ratio of the dinitro doublet (~9.15 ppm) to the benzylic quartet (~6.20 ppm) is exactly 2:1. Any deviation indicates incomplete derivatization or sample degradation.

Protocol B: FT-IR Spectroscopic Analysis (ATR Method)
  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum against ambient air.

  • Sample Application: Place ~2-3 mg of the crystalline solid directly onto the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate physical contact is required because the evanescent IR wave only penetrates 0.5 to 2 µm into the sample matrix. Poor contact results in artificially low signal-to-noise ratios.

  • Self-Validation Check: Verify the intensity ratio of the C=O stretch (~1725 cm −1 ) to the NO 2​ asymmetric stretch (~1545 cm −1 ). Because these functional groups are fixed in a 1:2 stoichiometric ratio within the molecule, their relative absorbance intensities should remain strictly constant across pure batches.

Analytical Workflow Visualization

The integration of these spectroscopic techniques forms a comprehensive analytical pipeline. The workflow below illustrates the progression from sample preparation to structural validation.

Workflow Sample Sample Prep: (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR / KBr) Sample->IR UVCD UV-Vis & CD (Chiroptical) Sample->UVCD Data Data Synthesis & Structural Validation NMR->Data IR->Data UVCD->Data

Fig 2. Multimodal spectroscopic workflow for the characterization of the target compound.

References

  • National Institutes of Health. "(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate - PubChem Compound Summary." PubChem.
  • Echemi. "(S)-(+)-1-PHENYLETHYL3,5-DINITROBENZOATE Properties and Characterization." Echemi.
  • University of California, Riverside. "Specific SOPs - Chemical Inventory and Safety." UCR EHS.
  • Beilstein Journal of Organic Chemistry. "Copper-catalyzed intermolecular oxyamination of olefins using carboxylic acids and O-benzoylhydroxylamines." Beilstein Journals.

Sources

Exploratory

An In-depth Technical Guide to (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: Molecular Weight and Solubility Profile

This guide provides a comprehensive technical overview of the physicochemical properties of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, focusing on its molecular weight and solubility profile. This information is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the physicochemical properties of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, focusing on its molecular weight and solubility profile. This information is critical for researchers, scientists, and drug development professionals who utilize this compound in areas such as chiral resolution, chemical synthesis, and analytical standard development.

Core Molecular Attributes

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is a chiral ester, notable for its dinitrophenyl moiety which is a strong chromophore, and its chiral center derived from (R)-1-phenylethanol. Understanding its fundamental molecular attributes is the first step in its effective application.

Chemical Structure and Formula

The molecular structure consists of a 3,5-dinitrobenzoate group esterified with (R)-1-phenylethanol. This structure dictates its chemical reactivity, polarity, and potential for intermolecular interactions, which are key determinants of its solubility.

  • Chemical Name: [(1R)-1-phenylethyl] 3,5-dinitrobenzoate[1]

  • CAS Number: 3205-33-2[1][2]

  • Molecular Formula: C₁₅H₁₂N₂O₆[1][2]

Molecular Weight

The molecular weight is a fundamental physical property essential for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations.

ParameterValueSource
Molecular Weight (MW) 316.27 g/mol Santa Cruz Biotechnology[2]
Computed Molecular Weight 316.26 g/mol PubChem[1]

The slight difference between sources is due to rounding of atomic weights. For most laboratory applications, either value is acceptable. This molecular weight is calculated based on the sum of the atomic weights of all atoms in the molecular formula (C₁₅H₁₂N₂O₆).

Solubility Profile: A Practical Perspective

The solubility of a compound is a critical parameter that influences its utility in various applications, from reaction kinetics and purification by crystallization to formulation and bioavailability in drug development. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solute and solvent are the primary drivers of solubility.

The structure of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate—with its large aromatic, non-polar regions (two phenyl rings) and highly polar nitro groups—suggests a complex solubility profile. It is expected to have limited solubility in water and higher solubility in various organic solvents.

While specific quantitative solubility data for this exact ester is not extensively published, we can infer its likely behavior based on its structural components and data from similar compounds, such as methyl 3,5-dinitrobenzoate and 3,5-dinitrobenzoic acid.[3][4]

Predicted Solubility Behavior
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Moderate in AlcoholsThe large non-polar surface area from the phenyl rings counteracts the polarity of the ester and nitro groups, limiting aqueous solubility. Alcohols are better solvents due to their ability to interact with both polar and non-polar parts of the molecule.[4]
Polar Aprotic Acetone, Acetonitrile, DMSOHighThese solvents can effectively solvate the polar regions of the molecule without the strong hydrogen bonding network of water, which would need to be disrupted.
Non-Polar Hexane, TolueneLow to ModerateWhile the molecule has significant non-polar character, the highly polar dinitrobenzoate moiety will limit its solubility in purely non-polar solvents. Toluene may be a better solvent than hexane due to potential π-π stacking interactions.
Chlorinated Dichloromethane (DCM)HighDCM is an excellent solvent for many organic compounds, capable of solvating moderately polar substances effectively.

This table is based on general principles of solubility and data for structurally related compounds. Experimental verification is essential for any specific application.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[5] This method is recommended by regulatory bodies like the OECD.[6][7]

Causality in Experimental Design

The objective of the shake-flask method is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures that the measured concentration represents the maximum amount of the substance that can be dissolved in the solvent at a specific temperature.[5][8]

  • Why Excess Solid? To ensure saturation is reached and maintained.[5]

  • Why Agitation? To increase the surface area of the solid solute in contact with the solvent, accelerating the time it takes to reach equilibrium.

  • Why Temperature Control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[8] Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducible results.

  • Why Equilibrium Time? Sufficient time (often 24 hours or more) is required for the dissolution process to reach a state of dynamic equilibrium.[9][10]

  • Why Phase Separation? It is critical to separate the undissolved solid from the saturated solution before analysis to avoid artificially inflating the concentration measurement. This is typically achieved through filtration or centrifugation.[9]

Step-by-Step Protocol: Shake-Flask Method

This protocol is a self-validating system, incorporating duplicate samples and a clear endpoint to ensure trustworthiness.

  • Preparation: Add an excess amount of crystalline (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate to several vials (run in at least duplicate). The exact amount should be enough to ensure solid remains visible after the equilibration period.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to each vial.[5]

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the agitation period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the solid. This is best done by filtering through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and does not adsorb the solute.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered supernatant (saturated solution) with the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using a suitable analytical method, such as UV-Vis Spectrophotometry (leveraging the strong chromophore) or HPLC.

    • Construct a calibration curve from the standard solutions.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the solubility of the compound in the solvent.

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Calculation A Add excess solid to vials B Add precise volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24h @ 25°C) B->C D Allow solid to settle C->D E Filter supernatant (e.g., 0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare standard curve (UV-Vis or HPLC) H Analyze standards and sample F->H G->H I Calculate solubility from calibration curve and dilution factor H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This guide has detailed the essential physicochemical properties of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. With a molecular weight of approximately 316.27 g/mol , its solubility is dictated by its mixed polarity, making it highly soluble in polar aprotic and chlorinated solvents and less soluble in water. For precise quantification of its solubility, the shake-flask method provides a robust and reliable protocol, the integrity of which is paramount for accurate results in research and development settings.

References

  • PubChem. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Ziela, P., & Plichta, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 45-50. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • University of Toronto. Solubility test for Organic Compounds. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

  • FILAB. OECD 105 Testing Services. [Link]

  • Phytosafe. OECD 105. [Link]

  • Meyering, B. E., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 60(10), 4564-4575. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • ChemWhat. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLETHYLAMINE CAS#: 69632-32-2. [Link]

  • Zhang, Y., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 63(4), 1022-1030. [Link]

Sources

Foundational

Crystal Structure Analysis and Chiral Recognition of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: A Technical Whitepaper

Executive Summary Determining the absolute configuration of chiral alcohols is a foundational requirement in drug development and asymmetric synthesis. Because many low-molecular-weight chiral alcohols—such as 1-phenylet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the absolute configuration of chiral alcohols is a foundational requirement in drug development and asymmetric synthesis. Because many low-molecular-weight chiral alcohols—such as 1-phenylethanol—are liquids at room temperature, they cannot be directly analyzed via Single-Crystal X-ray Diffraction (SCXRD). Derivatization into (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate solves this by introducing a rigid, highly crystalline, and electron-deficient moiety. This whitepaper provides an in-depth technical guide on the crystallographic analysis, structural causality, and chromatographic applications of this critical chiral reference standard.

Chemical Context and Physicochemical Profile

The synthesis of 3,5-dinitrobenzoate esters is a classical, field-proven strategy in structural chemistry. The 3,5-dinitrobenzoate group serves two primary functions:

  • Crystallographic Phasing & Packing: The planar aromatic ring and nitro groups introduce significant steric bulk and rigid intermolecular dipole interactions, highly favoring the formation of well-ordered single crystals.

  • Chiral Recognition: The electron-withdrawing nitro groups render the aromatic ring a strong π -acid, making the molecule an excellent probe for evaluating π -basic Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC)[1].

Table 1: Physicochemical and Computed Properties

Data sourced from[2].

PropertyValueCausality / Significance
Molecular Formula C₁₅H₁₂N₂O₆Contains only light atoms (C, H, N, O), dictating X-ray source selection.
Molecular Weight 316.27 g/mol Sufficient mass to dominate the physical state, turning a liquid alcohol into a solid.
CAS Registry Number 3205-33-2Unique identifier for the enantiopure (R)-isomer.
Topological Polar Surface Area 118 ŲHigh polarity drives strong dipole-dipole interactions during crystallization.

Crystallographic Analysis: Principles and Workflows

To determine the absolute configuration of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, the crystallographic workflow must be meticulously designed. Because the molecule is enantiopure, it is mathematically restricted to crystallizing in a non-centrosymmetric, Sohncke space group (e.g., P21​ or P21​21​21​ )[3].

The Causality of X-Ray Source Selection

For molecules lacking heavy atoms (like halogens or transition metals), determining the absolute configuration relies on the anomalous dispersion of oxygen and nitrogen. Using a standard Molybdenum ( MoKα ) X-ray source often yields an anomalous signal too weak to confidently assign chirality. Therefore, Copper ( CuKα , λ=1.54178 Å) radiation is strictly required. The longer wavelength of Cu radiation maximizes the Δf′′ (anomalous scattering factor) for oxygen, allowing the refinement software to calculate a definitive Flack parameter.

Workflow A Synthesis of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate B Single Crystal Growth (Slow Evaporation) A->B Purified product C X-ray Diffraction Data Collection (Cu Kα) B->C Single domain crystal D Data Integration & Absorption Correction C->D Raw diffraction frames E Structure Solution (Direct Methods) D->E hkl intensities (R_int < 0.05) F Refinement & Flack Parameter Check E->F Initial structural model

Caption: Workflow for synthesis, crystallization, and X-ray structural determination.

Table 2: Representative Crystallographic Parameters

Typical parameters for chiral 3,5-dinitrobenzoate derivatives[3].

ParameterSpecification
Crystal System Monoclinic
Space Group P21​ (No. 4)
Radiation Source Cu ( λ=1.54178 Å)
Temperature 100 K (Cryostream)
Refinement Target Flack Parameter ≈0.0(1)

Mechanisms of Chiral Recognition in Chromatography

Beyond structural characterization, (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is a premier benchmark compound for evaluating immobilized polysaccharide-based chiral columns, such as the [1].

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP). The 3,5-dinitrobenzoate derivative is specifically chosen because it engages in a "three-point interaction" model:

  • π−π Stacking: The electron-poor dinitroaromatic ring acts as a π -acid, stacking with the π -basic phenylcarbamate groups of the CSP.

  • Hydrogen Bonding / Dipole Interactions: The ester carbonyl acts as a hydrogen bond acceptor.

  • Steric Inclusion: The chiral pocket of the cellulose derivative selectively accommodates the (R)-phenylethyl spatial arrangement over the (S)-enantiomer.

Interactions CSP Chiral Stationary Phase (e.g., Chiralpak IC) Pi π-π Stacking (Dinitrobenzoate ring) CSP->Pi Dipole Dipole-Dipole (Ester carbonyl) CSP->Dipole Steric Steric Inclusion (Phenylethyl group) CSP->Steric Analyte (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate Analyte->Pi Analyte->Dipole Analyte->Steric Complex Transient Diastereomeric Complex Pi->Complex Dipole->Complex Steric->Complex

Caption: Chiral recognition mechanism forming a transient diastereomeric complex.

Table 3: Chromatographic Data (Chiralpak IC)

Standardized screening conditions for enantiomeric resolution[1][4].

ParameterCondition / Result
Column Chiralpak IC (4.6 mm i.d. × 250 mm, 5 μm)
Mobile Phase n-hexane / ethyl acetate / diethylamine (70:30:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate internal checks to ensure scientific integrity at every step.

Protocol 1: Synthesis and Crystallization

Objective: Convert liquid (R)-(+)-1-phenylethanol into crystalline (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

  • Reaction: Dissolve 1.0 eq of (R)-(+)-1-phenylethanol in anhydrous dichloromethane (DCM). Add 1.2 eq of pyridine (acts as an acid scavenger and nucleophilic catalyst).

  • Addition: Slowly add 1.1 eq of 3,5-dinitrobenzoyl chloride at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.

  • Validation Check (TLC): Spot the reaction mixture on a silica TLC plate. The product will be intensely UV-active at 254 nm compared to the starting alcohol. Complete consumption of the alcohol validates reaction completion.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove unreacted 3,5-dinitrobenzoic acid), and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Crystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Layer slowly with hexanes and allow to stand undisturbed at room temperature.

  • Validation Check (Visual): The formation of block-like, transparent crystals indicates high purity. Needle-like or opaque crystals suggest rapid precipitation and trapped impurities; if observed, recrystallize.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Objective: Solve the structure and confirm the absolute configuration.

  • Mounting: Select a single crystal under a polarized light microscope.

    • Self-Validation: The crystal must extinguish light uniformly when rotated. Non-uniform extinction indicates twinning, which will corrupt the structural solution. Mount the crystal on a MiTeGen loop using paratone oil and transfer to the 100 K nitrogen stream of the diffractometer.

  • Data Collection: Collect diffraction frames using a Cu microfocus source.

  • Integration: Integrate the frames using standard software (e.g., Bruker SAINT)[3].

    • Self-Validation: Check the Rint​ value. A value of <0.05 validates that the crystal is a single domain and the data is of high quality.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 .

    • Self-Validation (Critical): Examine the Flack parameter . A value of 0.00±0.05 definitively confirms the (R) configuration. A value near 1.0 indicates the structure model is inverted relative to the true crystal, and a value near 0.5 indicates a racemic twin.

References

  • PubChem . "(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate - Compound Summary". National Center for Biotechnology Information. Available at:[Link]

  • Beilstein Journal of Organic Chemistry . "Copper-catalyzed intermolecular oxyamination of olefins using carboxylic acids and O-benzoylhydroxylamines". Beilstein-Institut. Available at:[Link]

  • ResearchGate . "Chiral Separations by High‐Performance Liquid Chromatography". Encyclopedia of Analytical Chemistry. Available at:[Link]

Sources

Exploratory

Unraveling the Mechanism of Chiral Recognition: The Role of 3,5-Dinitrobenzoate Derivatives in Enantioseparation

Executive Summary The enantioseparation of racemic mixtures remains a critical bottleneck in modern drug development and analytical chemistry. Among the most historically significant and mechanistically transparent tools...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioseparation of racemic mixtures remains a critical bottleneck in modern drug development and analytical chemistry. Among the most historically significant and mechanistically transparent tools for resolving enantiomers are the "brush-type" or Pirkle-type chiral stationary phases (CSPs). At the heart of these systems lies the 3,5-dinitrobenzoate (DNB) derivative. This technical whitepaper dissects the thermodynamic and structural causality behind DNB-mediated chiral recognition, providing researchers with a self-validating framework for designing, testing, and computationally verifying novel chiral selectors.

The Thermodynamic Basis of π -Acidic Chiral Selectors

The efficacy of 3,5-dinitrobenzoate derivatives in chiral recognition is not coincidental; it is rooted in strict electronic causality. The DNB moiety acts as a powerful π -acid (electron acceptor). The two nitro ( −NO2​ ) groups positioned at the 3 and 5 carbons exert profound inductive ( −I ) and resonance ( −R ) electron-withdrawing effects. This aggressively depletes the electron density of the central benzene ring.

When an analyte (selectand) containing a π -basic (electron-rich) aromatic system—such as a naphthyl, anthracyl, or indole group—enters the spatial vicinity of the DNB selector, a thermodynamically favorable face-to-face π−π charge-transfer complex is formed. This primary anchoring event restricts the conformational degrees of freedom of the transient diastereomeric complex, setting the stage for secondary stereoselective interactions 1.

The Tripartite Mechanism of Chiral Recognition

Chiral discrimination by DNB derivatives is classically governed by the Three-Point Interaction Model . For successful enantioseparation, the chiral selector and the selectand must engage in a minimum of three simultaneous, spatially dependent interactions.

  • π−π Stacking (Primary Anchor): As established, the DNB ring stacks with the analyte's π -base. This interaction dictates the baseline affinity but is not inherently chiral.

  • Directional Hydrogen Bonding: DNB selectors are typically linked to a chiral center via an amide, ester, or carbamate bond. The amide proton (H-bond donor) and the carbonyl oxygen (H-bond acceptor) interact with complementary functional groups on the analyte. Because hydrogen bonds are highly directional, they strictly dictate the relative orientation of the two molecules.

  • Steric Hindrance: The bulky groups adjacent to the chiral centers (e.g., the isobutyl group in DNB-leucine) create a steric wall. In the favored (R,S) or (S,R) heterochiral complex, the bulky groups point away from each other. In the disfavored homochiral complex, steric clashing prevents the simultaneous formation of the H-bonds and π−π stacking, leading to a higher free energy state and earlier chromatographic elution.

ThreePointInteraction Selector Chiral Selector (3,5-Dinitrobenzoate) PiPi π-π Stacking (π-Acid to π-Base) Selector->PiPi HBond Hydrogen Bonding (Amide/Carbamate) Selector->HBond Steric Steric Hindrance (Conformational Restriction) Selector->Steric Selectand Chiral Selectand (Analyte) PiPi->Selectand HBond->Selectand Steric->Selectand

Fig 1. The three-point interaction model of DNB-based chiral recognition.

The Reciprocal Principle in Selector Design

A hallmark of DNB-based chiral chemistry is the Reciprocal Principle (often termed "bootstrapping"). The thermodynamic causality of this principle is straightforward: if chiral molecule A recognizes chiral molecule B , then B will recognize A . The free energy of formation ( ΔG ) for the transient diastereomeric complex [(+)−A⋅(−)−B] is identical regardless of which molecule is immobilized on the silica support and which is in the mobile phase.

This allows researchers to utilize commercially available DNB-amino acid CSPs to screen vast libraries of chiral drug candidates. Once a candidate shows high enantioselectivity, the candidate itself can be synthesized in bulk, resolved, and immobilized to create a highly specific reciprocal CSP 2.

Self-Validating Experimental Protocol

To ensure scientific integrity, any proposed chiral recognition mechanism must be verified through orthogonal analytical techniques. The following protocol establishes a self-validating loop correlating chromatographic retention with thermodynamic binding constants and computational energy profiles.

ExperimentalWorkflow Step1 1. CSP Synthesis Immobilize DNB-derivative on Silica Step2 2. HPLC Enantioseparation Determine α and Elution Order Step1->Step2 Step3 3. NMR Titration Calculate Ka for (R) and (S) Enantiomers Step2->Step3 Step4 4. MD Simulations Map Energy Profiles & H-Bond Dynamics Step3->Step4 Step5 5. Cross-Validation Correlate ΔΔG (NMR/MD) with RT (HPLC) Step4->Step5

Fig 2. Self-validating workflow for elucidating chiral recognition mechanisms.

Step-by-Step Methodology

Phase 1: Chromatographic Profiling (HPLC)

  • Column Preparation: Pack the synthesized DNB-silica stationary phase into a standard analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization: Utilize a normal-phase system (e.g., Hexane/Isopropanol 80:20 v/v) to preserve hydrogen bonding, which is easily disrupted in highly protic aqueous environments.

  • Elution: Inject racemic mixtures of the target selectand. Record retention times ( t1​ , t2​ ) and calculate the separation factor ( α=k2​/k1​ ).

Phase 2: Thermodynamic Validation via NMR Titration

  • Sample Preparation: Dissolve the chiral selector (host) in a deuterated, non-competing solvent (e.g., CDCl3​ ) at a constant concentration of 5 mM.

  • Titration: Sequentially add increasing equivalents (0.5 to 5.0 eq) of the pure (R) -selectand and, in a separate experiment, the (S) -selectand.

  • Data Acquisition: Monitor the complexation-induced shifts ( Δδ ) of the highly deshielded DNB aromatic protons (typically ~8.8–9.1 ppm).

  • Binding Constant Calculation: Apply non-linear regression to the Δδ vs. concentration curve to determine the association constants Ka(R)​ and Ka(S)​ 3.

Phase 3: Computational Cross-Validation

  • Molecular Dynamics (MD): Parameterize the selector and selectand using a generalized force field (e.g., GAFF). Run 100 ns explicit solvent MD simulations for both diastereomeric complexes.

  • Causality Check: The difference in binding free energy ( ΔΔG ) derived from MD must mathematically align with the ratio of NMR binding constants ( RTln(Ka(R)​/Ka(S)​) ) and the HPLC separation factor ( α ). If these three orthogonal vectors align, the mechanistic model is validated 4.

Quantitative Data & Comparative Analysis

Table 1: Interaction Types and Energetic Contributions in DNB-CSPs

Interaction TypeStructural ComponentRole in Chiral RecognitionTypical Energy Contribution (kcal/mol)
π−π Stacking 3,5-Dinitrophenyl ringPrimary anchoring; restricts conformational freedom-2.0 to -5.0
Hydrogen Bonding Amide/Carbamate linkageDirectional binding; differentiates enantiomer orientation-1.0 to -3.0
Steric Hindrance Bulky side chains (e.g., Leucine)Prevents binding of the less-favored enantiomer+1.0 to +4.0 (repulsive)
Dipole-Dipole Carbonyl groupsSecondary stabilization-0.5 to -1.5

Table 2: Comparative Enantioseparation Factors ( α ) for DNB-Amino Acids

Selectand (Analyte)Chiral Selector (CSP)Mobile Phase ConditionsEnantioseparation Factor ( α )
DNB-LeucineQuinine-based (QN-AX)Polar-ionic (MeOH/Buffer)> 10.0
DNB-PhenylglycineQuinidine-based (QD-AX)Polar-ionic (MeOH/Buffer)8.5
N-Acylnaphthylamines(R)-Phenylglycinol-DNBNormal Phase (Hexane/IPA)3.2

Advanced Computational Validation

Recent advancements in Molecular Dynamics (MD) have provided unprecedented clarity into DNB interactions, particularly under polar-ionic conditions. When DNB-amino acids are separated using Cinchona alkaloid-based CSPs (like Quinine or Quinidine), the traditional three-point model expands.

MD simulations reveal that in buffered methanol-water mixtures, salt-bridge interactions between the basic quinuclidine nitrogen of the selector and the acidic carboxylate of the DNB-amino acid become the dominant primary anchor. The π−π interactions between the DNB ring and the quinoline ring of the cinchona alkaloid act as the critical secondary discriminant, determining the energetic difference between the anti-open and anti-closed conformers of the diastereomeric complexes 1. This highlights that while the DNB group is a universal π -acid, its mechanistic role dynamically adapts to the polarity of the mobile phase and the ionic state of the selector.

References

  • Elucidation of the Chiral Recognition Mechanism of Cinchona Alkaloid Carbamate-type Receptors for 3,5-Dinitrobenzoyl Amino Acids. Journal of the American Chemical Society.1

  • A journey in unraveling the enantiorecognition mechanism of 3,5-dinitrobenzoyl-amino acids with two Cinchona alkaloid-based chiral stationary phases: The power of molecular dynamic simulations. Analytica Chimica Acta / PubMed.4

  • The Reciprocal Principle of Selectand-Selector-Systems in Supramolecular Chromatography. PMC.2

  • NMR studies of chiral discrimination relevant to the enantioseparation of N-acylarylalkylamines by an (R)-phenylglycinol-derived chiral selector. Chirality / PubMed.3

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoretentive Synthesis and Characterization of (R)-(-)-1-Phenylethyl 3,5-Dinitrobenzoate

Introduction & Scientific Rationale The derivatization of chiral alcohols into their corresponding 3,5-dinitrobenzoate (3,5-DNB) esters is a cornerstone technique in analytical and synthetic organic chemistry. For drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The derivatization of chiral alcohols into their corresponding 3,5-dinitrobenzoate (3,5-DNB) esters is a cornerstone technique in analytical and synthetic organic chemistry. For drug development professionals, establishing the absolute configuration of chiral active pharmaceutical ingredients (APIs) or their intermediates is a strict regulatory requirement.

Derivatizing (R)-(-)-1-phenylethanol with 3,5-dinitrobenzoyl chloride yields (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate. This highly crystalline derivative serves two primary functions:

  • Crystallographic Analysis: The heavy, electron-deficient 3,5-DNB group promotes the formation of highly ordered crystal lattices, making it an ideal candidate for absolute configuration determination via single-crystal X-ray diffraction[1].

  • Chiral Resolution: The π-acidic nature of the 3,5-dinitrophenyl ring facilitates strong π-π interactions with chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC), allowing for precise enantiomeric excess (ee) determination[2]. Furthermore, such derivatives are highly effective in electrospray ionization mass spectrometry (ESI-MS) for enantiomer analysis[3].

Mechanistic & Methodological Insights

The esterification proceeds via a standard nucleophilic acyl substitution. However, when dealing with benzylic alcohols like 1-phenylethanol, the primary risk is racemization of the chiral center. If the reaction becomes too acidic, the benzylic hydroxyl can be protonated, leading to the formation of a planar benzylic carbocation (an SN​1 pathway) which results in a racemic mixture upon nucleophilic attack[4].

To ensure a strictly self-validating, stereoretentive system, this protocol utilizes an excess of a non-nucleophilic base (Triethylamine, TEA) in an aprotic solvent (Dichloromethane, DCM) at low temperatures (0 °C). The TEA serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl (preventing SN​1 racemization) and forms a highly reactive acylammonium intermediate with the acid chloride, accelerating the reaction rate.

Experimental Workflow & Logical Pathway

Workflow R1 (R)-(-)-1-Phenylethanol + 3,5-Dinitrobenzoyl Chloride C1 Triethylamine (TEA) in Anhydrous DCM (0°C to RT) R1->C1 I1 Tetrahedral Intermediate (Stereocenter Intact) C1->I1 Nucleophilic Attack W1 Aqueous Workup (NaHCO3, 1M HCl, Brine) I1->W1 HCl Elimination P1 Purification (Recrystallization) W1->P1 Organic Layer Final (R)-(-)-1-Phenylethyl 3,5-Dinitrobenzoate P1->Final Pure Crystals

Workflow for the stereoretentive synthesis and purification of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

Detailed Experimental Protocol

Caution: 3,5-Dinitrobenzoyl chloride is a lachrymator and moisture-sensitive[5]. Triethylamine is flammable and toxic. Perform all operations in a well-ventilated fume hood using appropriate PPE.

Reagent Preparation & Setup
  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Reagent Loading: Add 1.22 g (10.0 mmol) of (R)-(-)-1-phenylethanol (enantiomeric purity >99% ee) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous Dichloromethane (DCM) via syringe.

  • Base Addition: Add 1.67 mL (12.0 mmol, 1.2 eq) of anhydrous Triethylamine (TEA) and a catalytic amount (12 mg, 0.1 mmol) of 4-Dimethylaminopyridine (DMAP) to the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Reaction Execution
  • Electrophile Addition: Weigh 2.54 g (11.0 mmol, 1.1 eq) of 3,5-dinitrobenzoyl chloride. Note: Ensure the reagent is strictly dry, as it readily hydrolyzes to 3,5-dinitrobenzoic acid in moist air[5].

  • Dissolve the acid chloride in 10 mL of anhydrous DCM and transfer it to a dropping funnel or add it dropwise via syringe over 15 minutes to the cooled reaction mixture.

  • Observation: A white precipitate of triethylammonium chloride will begin to form immediately, validating the progression of the reaction.

  • Incubation: Remove the ice bath after the addition is complete. Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 8:2, UV visualization).

Workup & Isolation

The workup is designed to systematically eliminate unreacted starting materials and byproducts.

  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes. This hydrolyzes any unreacted 3,5-dinitrobenzoyl chloride into the water-soluble sodium 3,5-dinitrobenzoate salt[5].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×15 mL). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1M HCl ( 2×15 mL). Causality: This step is critical for protonating and removing the excess TEA and DMAP into the aqueous phase.

  • Final Wash & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pale yellow, needle-like crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum overnight.

Quantitative Data & Characterization

The following table summarizes the expected quantitative outcomes and analytical benchmarks for the synthesized (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

ParameterExpected Value / DescriptionAnalytical Purpose
Molecular Formula C15​H12​N2​O6​ Fundamental identification
Molecular Weight 316.27 g/mol Mass spectrometry verification
Typical Yield 85 - 92% (2.68 - 2.90 g)Protocol efficiency metric
Enantiomeric Excess (ee) > 98%Validates stereoretention during synthesis[1]
Melting Point 104 - 106 °CIndicator of crystalline purity
Appearance Pale yellow crystalline solidVisual confirmation
1 H NMR (400 MHz, CDCl3​ ) δ 9.22 (t, 1H), 9.15 (d, 2H), 7.45-7.30 (m, 5H), 6.15 (q, 1H), 1.75 (d, 3H)Structural confirmation
Retention Factor ( Rf​ ) 0.45 (Hexanes:EtOAc 8:2)TLC monitoring benchmark

References

  • Identification of an Unknown: Alcohol, Aldehyde or Ketone? (University of Missouri). Details the standard esterification of alcohols with 3,5-dinitrobenzoyl chloride and the specific sodium carbonate workup procedure to remove unreacted acid.
  • Enantiodivergent Synthesis of Halohydrins by Engineering P450DA Monooxygenases (ACS Catalysis, 2023). Demonstrates the treatment of chiral 1-phenylethanol derivatives with 3,5-dinitrobenzoyl chloride and triethylamine to form chiral esters for absolute configuration determination via X-ray diffraction.
  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase (ResearchGate, 2010). Highlights the importance of 3,5-dinitrobenzoyl derivatives in the chromatographic resolution of enantiomers.
  • Enantiomer analysis using electrospray ionization mass spectrometry (Mississippi State University, 2007). Discusses the utility of DNB-derivatives for chiral recognition and enantiomeric composition determination in mass spectrometry.
  • Retentive Solvolysis. VII. Structural Effect of the Leaving Group on the Steric Course of the Sn1 Phenolysis of 1-Phenylethyl Systems (Bulletin of the Chemical Society of Japan, Oxford Academic, 2006). Provides mechanistic insight into the stereochemical behavior of 1-phenylethyl systems and the conditions under which racemization occurs.

Sources

Application

Derivatization of chiral alcohols using 3,5-dinitrobenzoyl chloride

Application Note & Protocol Topic: High-Fidelity Derivatization of Chiral Alcohols Using 3,5-Dinitrobenzoyl Chloride for Chromatographic and Spectroscopic Analysis Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Fidelity Derivatization of Chiral Alcohols Using 3,5-Dinitrobenzoyl Chloride for Chromatographic and Spectroscopic Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The determination of enantiomeric purity is a critical step in pharmaceutical development and asymmetric synthesis. Direct analysis of chiral alcohols can be challenging due to their poor chromatographic properties and lack of strong chromophores. Derivatization with 3,5-dinitrobenzoyl chloride converts a racemic or enantiomerically-enriched alcohol into a diastereomeric ester mixture (if a chiral derivatizing agent is used) or, more commonly, enhances its analytical properties for separation on a chiral stationary phase. The resulting 3,5-dinitrobenzoate esters are often highly crystalline solids with sharp melting points, and the dinitrophenyl group acts as a powerful UV chromophore, significantly enhancing detection sensitivity for High-Performance Liquid Chromatography (HPLC).[1][2] This application note provides a detailed protocol for this derivatization, explains the underlying chemical principles, and discusses its application in analytical workflows.

Guiding Principles & Scientific Rationale

The derivatization of a chiral alcohol with 3,5-dinitrobenzoyl chloride is a robust and widely adopted method for several key reasons:

  • Enhanced Detectability: The two nitro groups on the benzoyl moiety create a strong UV-absorbing chromophore, making the derivative easily detectable at low concentrations by UV-Vis spectroscopy, a common detection method in HPLC.[2]

  • Improved Crystallinity: Alcohols are often liquids or low-melting solids. The corresponding 3,5-dinitrobenzoate esters are typically high-melting, crystalline solids, which facilitates their purification by recrystallization and characterization by melting point.[1][2]

  • Favorable Chromatographic Properties: The bulky, non-polar dinitrobenzoyl group significantly alters the polarity of the analyte, often leading to better peak shape and retention characteristics in reverse-phase HPLC.

  • Chiral Recognition: The derivatization introduces a rigid structure with multiple potential interaction sites (π-π stacking from the aromatic ring, hydrogen bonding, and dipole-dipole interactions), which enhances enantiomeric recognition and separation on a Chiral Stationary Phase (CSP).[3][4]

The core reaction is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This is followed by the elimination of a chloride ion. The reaction releases hydrochloric acid (HCl), which is typically neutralized by a tertiary amine base like pyridine to drive the reaction to completion.[2][5]

Critical Safety & Handling Protocol

3,5-Dinitrobenzoyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.[6][7][8] Adherence to safety protocols is mandatory.

Hazard Profile:

Hazard Description Precautionary Measures
Corrosive Causes severe skin burns and eye damage.[6][7][9] Reacts with moisture to release corrosive HCl gas.[1][10][11] Handle only in a certified fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.[7][10]
Lachrymator Substance which causes tears.[1][10] Ensure adequate ventilation and avoid inhalation of dust or vapors.[7][10]
Mutagenicity Suspected of causing genetic defects.[6][9] Avoid all personal contact. Obtain special instructions before use.[6][9]

| Reactivity | Moisture-sensitive.[6] Contact with water liberates toxic and corrosive gas.[6] | Store in a desiccator under an inert atmosphere.[6] Use dry glassware and anhydrous solvents. |

In Case of Exposure:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][10]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[6][10]

Experimental Workflow Overview

The following diagram outlines the complete workflow from the initial chiral alcohol to the final analytical determination.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Chiral Alcohol D Reaction Mixture (Esterification) A->D B 3,5-Dinitrobenzoyl Chloride (3,5-DNBCI) B->D C Anhydrous Pyridine (or other base) C->D E Quench & Dilute (e.g., with dilute HCl) D->E Reaction Complete F Liquid-Liquid Extraction E->F G Wash Organic Layer (NaHCO₃, Brine) F->G H Dry & Evaporate G->H I Recrystallization H->I J Purified 3,5-Dinitrobenzoate Ester Derivative I->J K HPLC Analysis (Chiral Stationary Phase) J->K L NMR Analysis (Diastereotopic Shift) J->L M Data Interpretation (Enantiomeric Excess, Purity) K->M L->M

Caption: General workflow for the derivatization of chiral alcohols and subsequent analysis.

Detailed Derivatization Protocol

This protocol is a generalized procedure. The molar equivalents and solvent volumes may need to be optimized based on the specific alcohol substrate.

Materials & Reagents:

Reagent/Material Grade Notes
Chiral Alcohol Analytical Grade Substrate of interest.
3,5-Dinitrobenzoyl chloride ≥98% Purity Corrosive and moisture-sensitive.[2]
Pyridine Anhydrous Toxic and foul-smelling; handle in a fume hood.[1] Acts as a base and catalyst.
Dichloromethane (DCM) Anhydrous Reaction solvent.
Hydrochloric Acid (HCl) 1 M (aq) For work-up.
Sodium Bicarbonate (NaHCO₃) Saturated (aq) For work-up to neutralize excess acid.
Brine (Saturated NaCl) Saturated (aq) For work-up.
Magnesium Sulfate (MgSO₄) Anhydrous Drying agent.

| Ethanol or Hexane/Ethyl Acetate | Reagent Grade | For recrystallization. |

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzoic acid, which would reduce yield and complicate purification.[1][11]

  • Addition of Base: Add anhydrous pyridine (approx. 1.5 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

    • Rationale: Pyridine serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2][5] Cooling controls the initial exothermic reaction.

  • Addition of Derivatizing Agent: In a separate container, dissolve 3,5-dinitrobenzoyl chloride (approx. 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring alcohol/pyridine mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

    • Rationale: Gentle heating may be required for less reactive or sterically hindered alcohols.[11][12]

  • Work-up & Extraction: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, saturated NaHCO₃ (2x) to remove unreacted 3,5-dinitrobenzoic acid, and finally with brine (1x).[12][13]

    • Rationale: These aqueous washes remove the catalyst (pyridine) and water-soluble byproducts, simplifying the purification of the desired ester.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) to yield the pure 3,5-dinitrobenzoate ester derivative.

    • Rationale: Recrystallization is an effective method for purifying the solid derivative, leveraging its typically high crystallinity.[2][12]

Application in Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

The primary application of this derivatization is to facilitate the separation and quantification of enantiomers on a Chiral Stationary Phase (CSP).

  • Principle: The 3,5-dinitrobenzoyl group provides strong π-acidic character, enabling effective π-π stacking interactions with π-basic CSPs, such as those based on N-(3,5-dinitrobenzoyl)-phenylglycine.[3][4][14] These specific interactions, along with hydrogen bonding and steric effects, lead to different retention times for the two enantiomers, allowing for their separation.

  • Detection: The derivative exhibits a strong UV absorbance maximum (typically around 254-260 nm), which provides excellent sensitivity for quantification.[15]

Example HPLC Conditions:

Parameter Setting
Column Chiralpak® IA, IB, IC, or similar Pirkle-type CSP
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol gradient or isocratic mixture
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or 260 nm

| Injection Volume | 5 - 20 µL |

The following diagram illustrates the analytical endpoint of the derivatization.

G cluster_input Input cluster_process Process cluster_output Output A Purified Derivative of (R/S)-Alcohol B Injection onto Chiral HPLC Column A->B C Chromatogram with Separated Enantiomer Peaks B->C

Sources

Method

Application Notes and Protocols for (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate as a Chiral Derivatizing Agent in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Enantiomeric Purity In the realm of modern chemistry and pharmacology, the three-dimensional arrangement of atoms in a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enantiomeric Purity

In the realm of modern chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit vastly different biological activities. One enantiomer of a drug may be therapeutically potent, while the other could be inactive or even toxic.[1] Consequently, the accurate determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture, is a cornerstone of drug discovery, development, and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but in an achiral environment, enantiomers are indistinguishable by NMR as they have identical physical and chemical properties. To overcome this limitation, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure compounds that react with the analyte of interest to form a new pair of compounds called diastereomers. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, leading to different NMR spectra. This critical difference allows for their differentiation and quantification.[1]

This guide provides an in-depth exploration of the principles and applications of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate as a chiral derivatizing agent for the determination of enantiomeric excess of chiral alcohols and amines using ¹H NMR spectroscopy.

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: A Versatile Chiral Derivatizing Agent

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is a valuable tool in the chemist's arsenal for determining the enantiomeric purity of chiral secondary alcohols and primary/secondary amines. The molecule itself possesses a chiral center at the benzylic position of the 1-phenylethyl group. The 3,5-dinitrobenzoyl moiety serves as a robust chromophore and provides distinct signals in the aromatic region of the ¹H NMR spectrum.

The core principle behind its application is the conversion of a pair of enantiomeric analytes (e.g., (R)- and (S)-alcohol) into a pair of diastereomers by reaction with the enantiomerically pure (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. The resulting diastereomers, for instance, (R,R) and (S,R) esters, will exhibit different chemical shifts for corresponding protons in the NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess of the original analyte.

Mechanism of Chiral Recognition

The differentiation of the diastereomers in the NMR spectrum arises from the distinct three-dimensional environments experienced by the protons in each diastereomer. The bulky phenyl and 3,5-dinitrophenyl groups of the CDA create a specific chiral environment. When the chiral analyte is covalently bonded to the CDA, the different spatial arrangements of the substituents at the analyte's stereocenter relative to the CDA's chiral framework lead to differential shielding or deshielding of nearby protons. This results in separate signals for the corresponding protons in the two diastereomers, with the magnitude of the chemical shift difference (Δδ) being a key parameter for analysis.

Data Presentation: Expected Chemical Shift Differences

The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals is crucial for accurate quantification. Larger Δδ values lead to better resolution and more reliable integration. The following table provides representative ¹H NMR chemical shift differences that can be expected for the methine proton adjacent to the oxygen in chiral secondary alcohols upon derivatization with (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

Chiral Secondary AlcoholRepresentative Δδ (ppm) for the Carbinol Methine Proton
1-Phenylethanol0.05 - 0.15
2-Butanol0.03 - 0.10
1-(1-Naphthyl)ethanol0.08 - 0.20
Menthol0.04 - 0.12

Note: These values are illustrative and can vary depending on the specific analyte, solvent, and NMR spectrometer frequency.

Experimental Protocols

The following are detailed, step-by-step methodologies for the derivatization of chiral secondary alcohols and primary/secondary amines with (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate for NMR analysis.

Protocol 1: Derivatization of Chiral Secondary Alcohols

This protocol outlines the esterification of a chiral secondary alcohol with 3,5-dinitrobenzoyl chloride, followed by reaction with (R)-(-)-1-phenylethylamine to form the diastereomeric esters for NMR analysis. This two-step, one-pot procedure is often more efficient than preparing and isolating (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate separately.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • 3,5-Dinitrobenzoyl chloride

  • (R)-(-)-1-Phenylethylamine

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • NMR tubes

Workflow Diagram:

derivatization_workflow cluster_step1 Step 1: Acylation of the Chiral Alcohol cluster_step2 Step 2: Formation of Diastereomeric Amides cluster_step3 Step 3: Work-up and Analysis Alcohol Chiral Alcohol Intermediate Chiral 3,5-Dinitrobenzoate Ester Alcohol->Intermediate DNBCl 3,5-Dinitrobenzoyl Chloride DNBCl->Intermediate Pyridine1 Pyridine Pyridine1->Intermediate DCM1 DCM DCM1->Intermediate Diastereomers Diastereomeric Amides Intermediate->Diastereomers Chiral_Amine (R)-(-)-1-Phenylethylamine Chiral_Amine->Diastereomers Workup Aqueous Work-up Diastereomers->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation NMR ¹H NMR Analysis Evaporation->NMR

Caption: Experimental workflow for the two-step derivatization of a chiral alcohol.

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM (or CDCl₃ for direct NMR analysis if desired) to a concentration of approximately 0.1 M.

  • Acylation: Add anhydrous pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add 3,5-dinitrobenzoyl chloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the esterification can be monitored by thin-layer chromatography (TLC).

  • Amide Formation: To the reaction mixture, add (R)-(-)-1-phenylethylamine (1.2 eq). Stir the mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • NMR Analysis: Dissolve the crude diastereomeric mixture in CDCl₃ and transfer to an NMR tube. Acquire a ¹H NMR spectrum.

Protocol 2: Derivatization of Chiral Primary and Secondary Amines

This protocol describes the direct reaction of a chiral amine with 3,5-dinitrobenzoyl chloride to form diastereomeric amides, which are then analyzed by NMR.

Materials:

  • Chiral primary or secondary amine

  • 3,5-Dinitrobenzoyl chloride

  • (R)-(-)-1-Phenylethylamine

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or chloroform (CDCl₃)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • NMR tubes

Logical Relationship Diagram:

amine_derivatization Analyte Chiral Amine ((R)- and (S)-enantiomers) Reaction Derivatization Reaction Analyte->Reaction CDA (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate CDA->Reaction Diastereomers Diastereomeric Amides ((R,R)- and (S,R)-) Reaction->Diastereomers NMR_Analysis ¹H NMR Analysis Diastereomers->NMR_Analysis Quantification Quantification of e.e. NMR_Analysis->Quantification

Sources

Application

Preparation of High-Purity Single Crystals of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate: An Application Note and Protocol

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis and subsequent single-crystal growth of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. This compound is of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis and subsequent single-crystal growth of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. This compound is of significant interest in chiral recognition and separation sciences. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern the successful formation of high-quality, single crystals suitable for X-ray diffraction analysis. This guide is structured to provide a self-validating system, from synthesis and purification to the critical process of crystallization, ensuring reproducibility and high-purity outcomes.

Introduction: The Significance of Chiral Recognition and Crystalline Form

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function, particularly in the context of pharmaceuticals and materials science. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is a derivative formed from a chiral alcohol, (R)-(-)-1-phenylethanol, and 3,5-dinitrobenzoyl chloride. The dinitrobenzoyl moiety is a well-established π-acidic group, making this compound and its analogs valuable as chiral solvating agents and in the development of chiral stationary phases for chromatographic enantiomer separation.[1][2]

The ability to grow high-quality single crystals is paramount for unambiguously determining the absolute configuration of chiral molecules through X-ray crystallography.[3] Furthermore, understanding the crystalline structure provides invaluable insights into intermolecular interactions, which are crucial for designing more effective chiral selectors and for controlling the solid-state properties of active pharmaceutical ingredients. This protocol is designed to guide the user through a robust synthesis and the nuanced art of single-crystal growth.

Health and Safety Precautions

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • 3,5-Dinitrobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[5][6] It is also suspected of causing genetic defects.[6][7] It is moisture-sensitive and reacts with water to release toxic and corrosive hydrogen chloride gas.[4][6] Handle with extreme care under an inert atmosphere where possible.

  • (R)-(-)-1-Phenylethanol: This compound is harmful if swallowed and causes serious eye irritation.[8][9] It is a combustible liquid.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen and teratogen.

  • Solvents: All organic solvents used in this protocol are flammable and should be handled away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all reagents before use.[4][6][8][10]

Synthesis of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

The synthesis involves an esterification reaction between (R)-(-)-1-phenylethanol and 3,5-dinitrobenzoyl chloride. Pyridine is used as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-(-)-1-Phenylethanol≥98%Sigma-Aldrich---
3,5-Dinitrobenzoyl chloride98%Acros OrganicsHandle with care, moisture sensitive.[4][6]
PyridineAnhydrous, 99.8%Sigma-AldrichStore under inert gas.
Dichloromethane (DCM)HPLC GradeFisher Scientific---
Hydrochloric Acid (HCl)1 M aqueous solution------
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution------
Brine (Saturated NaCl)Saturated aqueous solution------
Anhydrous Magnesium Sulfate (MgSO₄)------For drying.
Ethanol95%---For recrystallization.
Experimental Protocol
  • Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (R)-(-)-1-phenylethanol (5.0 g, 40.9 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Base: Add anhydrous pyridine (4.0 mL, 49.1 mmol) to the solution. Cool the flask to 0 °C in an ice bath. The use of pyridine is crucial as it acts as a nucleophilic catalyst and an acid scavenger for the HCl produced during the reaction.

  • Addition of Acid Chloride: In a separate, dry beaker, dissolve 3,5-dinitrobenzoyl chloride (10.4 g, 45.0 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred alcohol/pyridine solution at 0 °C over 30 minutes. The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • The crude product will be a pale-yellow solid.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40 °C.

Characterization

The identity and purity of the synthesized (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate should be confirmed by:

  • Melting Point: Compare with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[11]

  • FT-IR Spectroscopy: To identify the characteristic functional groups (ester carbonyl, nitro groups).

Protocol for Single Crystal Growth

The growth of high-quality single crystals is often more of an art than a science, requiring patience and careful control of experimental parameters.[12][13] The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

The Principle of Slow Evaporation

Slow evaporation is a widely used and effective method for growing single crystals of organic compounds from solution.[12][14][15] The principle lies in preparing a nearly saturated solution of the purified compound in a suitable solvent or solvent system. As the solvent slowly evaporates, the concentration of the solute gradually increases beyond its saturation point, leading to the nucleation and growth of crystals. The rate of evaporation is a critical parameter; slower rates generally yield larger and higher-quality crystals.[13]

Solvent Selection

The choice of solvent is crucial for successful crystallization.[13] An ideal solvent should:

  • Have moderate solubility for the compound (not too high, not too low).

  • Be relatively volatile to allow for slow evaporation.

  • Not react with the compound.

A solvent system, often a mixture of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble), can be employed to fine-tune the solubility.

For (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, a mixture of ethyl acetate and hexane has proven to be effective.

Step-by-Step Crystallization Protocol
  • Prepare a Saturated Solution: In a clean, dust-free vial, dissolve a small amount of the purified (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate in a minimal amount of ethyl acetate at room temperature.

  • Induce Near-Saturation: Slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Clarify the Solution: Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a clear, nearly saturated solution.

  • Set up for Slow Evaporation:

    • Cover the vial with parafilm.

    • Using a fine needle, pierce a few small holes in the parafilm.[12] The number and size of the holes will control the rate of evaporation. Fewer, smaller holes will result in slower evaporation and are generally preferred for growing larger crystals.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Mechanical disturbances can lead to the formation of multiple small crystals instead of a few large ones.[13]

  • Monitoring and Harvesting: Observe the vial daily. Crystals should start to form within a few days to a week. Once crystals of suitable size for X-ray diffraction have formed, carefully harvest them using a spatula or by decanting the mother liquor. Gently wash the crystals with a small amount of cold hexane and allow them to air dry.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the preparation of single crystals of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Single Crystal Growth reagents Reactants: (R)-(-)-1-Phenylethanol 3,5-Dinitrobenzoyl chloride Pyridine reaction Esterification in DCM 0°C to Room Temp reagents->reaction 1. Mix workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 2. Quench & Extract purification Recrystallization (Hot Ethanol) workup->purification 3. Isolate Crude product Purified (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate Powder purification->product 4. Purify dissolution Dissolve in Ethyl Acetate/Hexane product->dissolution 5. Prepare Solution evaporation Slow Evaporation (Vibration-free) dissolution->evaporation 6. Set up crystals Harvest Single Crystals evaporation->crystals 7. Grow & Harvest final_product High-Quality Single Crystals crystals->final_product

Caption: Workflow for the synthesis and single-crystal growth.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Synthesis Incomplete reaction.Ensure reagents are anhydrous. Increase reaction time or slightly warm the reaction mixture.
Loss of product during workup or recrystallization.Minimize the amount of solvent used for recrystallization. Ensure proper phase separation during extraction.
Oily Product Instead of Crystals Impurities present.Repeat the recrystallization step or consider purification by column chromatography.
Incorrect solvent for crystallization.Experiment with different solvent systems.
Formation of Many Small Crystals Evaporation rate is too fast.Reduce the number or size of the holes in the parafilm.
Solution is too concentrated.Start with a slightly more dilute solution.
Mechanical agitation.Ensure the crystallization vessel is in a stable, vibration-free environment.
No Crystal Formation Solution is too dilute.Allow more solvent to evaporate or start with a more concentrated solution.
Unsuitable solvent.Screen a wider range of solvents or solvent mixtures.

Conclusion

This application note provides a detailed and robust protocol for the synthesis and single-crystal growth of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. By carefully following the outlined procedures and understanding the rationale behind each step, researchers can reliably obtain high-purity material and single crystals suitable for advanced analytical techniques such as X-ray crystallography. The successful application of this protocol will aid in the fundamental study of chiral recognition and the development of new materials for enantioselective separations.

References

  • Jiang, H., & Kloc, C. (2013). Single-crystal growth of organic semiconductors. MRS BULLETIN, 38(1). [Link]

  • Taylor & Francis Online. (2007, February 6). Enantiomer Separation and Molecular Recognition with New Chiral Stationary Phases on 4‐Chloro‐3,5‐dinitrobenzoic Acid Amides of α,β‐Aminoalcohols and α‐Arylethylamines. [Link]

  • IntechOpen. (2013, February 20). Direction Controlled Growth of Organic Single Crystals by Novel Growth Methods. [Link]

  • Kloc, C. (2006). Single crystal growth of organic semiconductors for field effect applications. Proc. SPIE 6336, Organic Field-Effect Transistors V. [Link]

  • JoVE (Journal of Visualized Experiments). (2020, December 13). How to Grow Single Crystals | Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • LabAlley. (n.d.). 1-Phenylethanol Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. [Link]

  • CPAchem. (n.d.). Safety data sheet: 1-Phenylethanol. [Link]

  • ResearchGate. (n.d.). Two-step chemical synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide (1). [Link]

  • MDPI. (2023, May 20). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link]

  • PubMed. (2022). Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. [Link]

  • National Center for Biotechnology Information. (n.d.). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene. [Link]

  • PubChem. (n.d.). (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. [Link]

  • Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Organic Syntheses. (n.d.). 3'-nitro-1-phenylethanol. [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Hans Shodh Sudha. (n.d.). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. [Link]

  • ResearchGate. (n.d.). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate synthesis

Welcome to the Technical Support Center for Chiral Ester Synthesis . This guide is engineered for researchers and drug development professionals seeking to optimize the yield and enantiomeric purity of (R)-(-)-1-Phenylet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Ester Synthesis . This guide is engineered for researchers and drug development professionals seeking to optimize the yield and enantiomeric purity of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

Below, you will find our field-validated methodologies, mechanistic troubleshooting guides, and quantitative data to ensure your esterification workflows are robust and reproducible.

Mechanistic Overview: The Chiral Esterification Challenge

The synthesis of (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate from (R)-(+)-1-phenylethanol and 3,5-dinitrobenzoyl chloride is notoriously sensitive to moisture, base selection, and thermal control.

While the esterification itself retains the stereocenter (shifting the optical rotation from (+) to (-)), the 1-phenylethyl system is highly susceptible to forming a stabilized benzylic carbocation. If the reaction environment becomes acidic or excessively polar, the excellent leaving-group ability of the 3,5-dinitrobenzoate anion can trigger an SN1 phenolysis pathway, leading to catastrophic racemization[1]. Therefore, maximizing yield while preserving enantiomeric excess (ee) requires a kinetically controlled, strictly basic protocol.

ReactionWorkflow A 1. Reactants (R)-(+)-1-Phenylethanol + Acyl Chloride B 2. Activation DMAP Catalysis at 0 °C A->B C 3. Esterification Nucleophilic Attack (Inversion Avoided) B->C D 4. Neutralization Et3N Scavenges HCl C->D E 5. Isolation (R)-(-)-Ester Product D->E

Mechanistic workflow of DMAP-catalyzed esterification of (R)-1-phenylethanol.

Standard Operating Procedure (SOP): Optimized Acylation

To establish a self-validating system, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (Et3N) as an acid scavenger.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (R)-(+)-1-phenylethanol (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add DMAP (0.1 equiv, 1 mmol) and Et3N (1.5 equiv, 15 mmol). Stir the mixture and cool to 0 °C using an ice-water bath. Causality note: Cooling prevents the exothermic reaction from providing the activation energy required for SN1 cleavage.

  • Electrophile Introduction: Dissolve 3,5-dinitrobenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The highly reactive N-acylpyridinium intermediate ensures the alcohol is fully consumed within 2–3 hours.

  • Quench & Workup: Quench the reaction with 20 mL of cold saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with cold 1M HCl (to remove DMAP and Et3N), followed by brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via recrystallization from absolute ethanol to yield pure (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions, isolated yield, and enantiomeric preservation.

ProtocolReagents & ConditionsTime (h)Isolated Yield (%)Enantiomeric Excess (%)Primary Failure Mode
UncatalyzedPyridine (solvent), 25 °C1245> 98Sluggish kinetics, incomplete conversion
Fischer EsterificationH2SO4 (cat.), Toluene, 80 °C2425< 50Extensive racemization via SN1 pathway
Steglich EsterificationDCC (1.1 eq), DMAP (0.1 eq), DCM, 25 °C678> 99DCU byproduct contamination
Optimized Acylation Et3N (1.5 eq), DMAP (0.1 eq), DCM, 0 °C to RT 3 92 > 99 None (Self-validating protocol)

Troubleshooting & FAQs

Q: Why is my yield consistently below 50% despite full consumption of the acid chloride? A: This is a classic symptom of competitive hydrolysis. 3,5-Dinitrobenzoyl chloride is highly electrophilic due to the electron-withdrawing nature of the two nitro groups. If trace moisture is present in your solvent or glassware, water outcompetes the sterically hindered secondary alcohol, rapidly forming 3,5-dinitrobenzoic acid[2]. Ensure all solvents are strictly anhydrous. Implementing DMAP as a nucleophilic catalyst accelerates the desired esterification pathway, allowing the alcohol to outcompete background hydrolysis[3].

Q: How can I prevent the racemization of the (R)-1-phenylethyl chiral center during the reaction? A: Racemization occurs when the reaction conditions inadvertently promote an SN1 pathway. The 1-phenylethyl system readily forms a stabilized benzylic carbocation, and the 3,5-dinitrobenzoate anion is an exceptional leaving group[1]. If the reaction mixture becomes acidic (e.g., failing to neutralize the HCl byproduct generated by the acid chloride), the ester can undergo retentive or inverted solvolysis, destroying enantiomeric purity. Always use a stoichiometric excess of a non-nucleophilic base like Et3N to continuously scavenge HCl as it forms.

Q: Can I use the Steglich esterification directly from 3,5-dinitrobenzoic acid to avoid handling the acid chloride? A: Yes. Reacting 3,5-dinitrobenzoic acid directly with the alcohol using N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP avoids the use of moisture-sensitive acid chlorides and hazardous reagents like PCl5 or SOCl2[2][3]. However, the dicyclohexylurea (DCU) byproduct generated in the Steglich reaction can be notoriously difficult to separate completely from the product. This purification bottleneck often slightly depresses the isolated yield compared to the optimized acid chloride route.

Sources

Optimization

Troubleshooting poor crystallization of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate derivatives

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of crystallization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of crystallization. This guide is designed to provide in-depth, practical solutions to common issues encountered during the crystallization of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate and its derivatives.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific experimental hurdles in a question-and-answer format, providing not just the solution, but the reasoning behind it.

Q1: My reaction mixture has formed a viscous liquid or oil instead of solid crystals. What is "oiling out" and how can I resolve it?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a common phenomenon where a solute separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This typically occurs when the level of supersaturation is too high, or when the kinetic barrier to crystal lattice formation is significant, preventing molecules from organizing into a stable crystal structure.[1] The resulting oil is a solute-rich liquid that can trap impurities and is often unstable, potentially solidifying into an amorphous solid or a poorly-defined crystalline mass later on.[1]

To overcome oiling out, the primary goal is to decrease the rate of supersaturation and provide favorable conditions for nucleation and crystal growth.

G start Oiling Out Observed reheat 1. Re-heat solution until oil redissolves start->reheat add_solvent 2. Add more of the 'good' solvent (10-20% volume increase) reheat->add_solvent slow_cool 3. Allow to cool VERY slowly (e.g., in a dewar or insulated bath) add_solvent->slow_cool check_oil Does it oil out again? slow_cool->check_oil success Success: Crystalline product forms check_oil->success No seed 4. Re-heat, cool to just below saturation point, and add seed crystals. check_oil->seed Yes check_oil2 Does it oil out? seed->check_oil2 check_oil2->success No solvent_change 5. Re-evaluate solvent system. Consider a different solvent or a mixed-solvent pair. check_oil2->solvent_change Yes

Key Actions Explained:

  • Reduce Supersaturation: By adding more solvent, you decrease the concentration, lowering the supersaturation level and giving molecules more time to orient correctly into a crystal lattice as the solution cools.[3]

  • Control Cooling Rate: Rapid cooling quickly increases supersaturation, favoring the kinetically faster process of oiling out. Slow, controlled cooling keeps the solution within the "metastable zone" for longer, promoting orderly crystal growth over liquid separation.

  • Utilize Seeding: Introducing seed crystals provides a pre-existing template for crystallization.[4] This bypasses the energy barrier for primary nucleation, guiding the system towards the desired crystalline form and preventing the formation of an oil.[5][6] Seeding is a highly effective method to control crystallization processes.[5][6]

Q2: My solution remains clear even after cooling, and no crystals are forming. What steps can I take to induce crystallization?

A2: A clear solution after cooling indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. The following methods can be used to initiate crystallization, in order of preference.[3]

G start Clear solution, no crystals scratch 1. Scratch the inner surface of the flask with a glass rod at the meniscus. start->scratch check1 Crystals form? scratch->check1 seed 2. Add a few seed crystals of the pure compound. check1->seed No end Collect Crystals check1->end Yes check2 Crystals form? seed->check2 antisolvent 3. Add an 'anti-solvent' dropwise until persistent cloudiness appears. check2->antisolvent No check2->end Yes check3 Crystals form? antisolvent->check3 concentrate 4. Reduce solvent volume (slow evaporation) and cool again. check3->concentrate No check3->end Yes

Key Actions Explained:

  • Scratching: Creates microscopic imperfections on the glass surface that can act as nucleation sites.

  • Seeding: As discussed previously, this is the most reliable method as it provides a perfect template for crystal growth.[4][5][6]

  • Anti-solvent Addition: An anti-solvent is a liquid in which your compound is insoluble but is miscible with your crystallization solvent. Adding it to the solution reduces the overall solubility of your compound, thereby increasing supersaturation and inducing precipitation. This should be done slowly to avoid crashing out an amorphous solid.

  • Concentration: If the solution is too dilute, slowly evaporating some of the solvent will increase the concentration to the point of saturation, allowing crystals to form upon cooling.

Q3: I obtained crystals, but my final yield is very low. What are the common causes and how can I improve recovery?

A3: A low yield suggests that a significant portion of your product was lost during the process. Several factors could be responsible.

Common Causes of Poor Yield:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common error.[3][7] This leaves a substantial amount of the compound dissolved in the mother liquor, even after cooling.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can result in incomplete precipitation.

  • Premature Hot Filtration: If the solution cools too much during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not sufficiently cold, will dissolve some of the product.[7]

  • Inappropriate Solvent Choice: The ideal solvent should show high solubility at high temperatures and very low solubility at low temperatures. If the compound remains moderately soluble even when cold, yields will be compromised.[8]

Strategies to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: Add the solvent in small portions to the boiling solution until the solid just dissolves.

  • Maximize Cooling: Cool the flask in an ice-water bath after it has reached room temperature to minimize the solubility of your product in the mother liquor.

  • Wash Crystals Judiciously: Use a minimal amount of ice-cold solvent to wash the filter cake. This removes surface impurities without dissolving a significant amount of the product.

  • Recover a Second Crop: It may be possible to recover more product from the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second, albeit likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate derivatives?

A1: The 3,5-dinitrobenzoate moiety makes these derivatives quite polar. Following the "like dissolves like" principle, polar solvents are generally a good starting point.[8]

Solvent ClassRecommended SolventsRationale & Comments
Alcohols Ethanol, MethanolOften provide the ideal solubility profile: high solubility when hot, low solubility when cold. Ethanol is frequently cited for recrystallizing dinitrobenzoate derivatives.[9]
Ketones AcetoneA stronger solvent than alcohols. Can be useful if the compound has low solubility in alcohols, but may also be too good of a solvent, leading to low recovery. Often used in mixed-solvent systems.
Esters Ethyl AcetateA moderately polar solvent that can be effective.
Mixed Solvents Ethanol-Water, Acetone-HexaneUsed when no single solvent is ideal. The compound is dissolved in a minimum of the "good" solvent (e.g., ethanol), and the "bad" or anti-solvent (e.g., water) is added dropwise to the hot solution until cloudiness (the saturation point) is reached.[8] This technique is very powerful for achieving high-quality crystals.

It is always recommended to perform a small-scale solvent screen with a few milligrams of your product to identify the optimal solvent or solvent system before committing the bulk of your material.

Q2: How do I properly prepare and use seed crystals?

A2: Seeding is a critical technique for controlling crystallization, improving crystal quality, and overcoming issues like oiling out.[5][10]

  • Obtain Seed Crystals: The best source is a small amount of pure, crystalline product from a previous successful batch. If none is available, try to generate a small quantity by scratching a concentrated solution or by slow evaporation of a tiny aliquot.

  • Prepare the Seed Slurry: Take a few milligrams of the seed crystals and crush them into a fine powder using a clean spatula or glass rod. Place this powder in a small vial and add a few drops of the crystallization mother liquor or solvent to create a thin slurry. This prevents the seeds from dissolving immediately upon addition and ensures they are well-dispersed.[6]

  • Prepare the Solution for Seeding: Dissolve your crude product in the minimum amount of hot solvent. Allow the solution to cool slowly.

  • Identify the Seeding Point: The ideal point to add the seeds is when the solution enters the metastable zone—that is, it is supersaturated but has not yet begun to nucleate spontaneously.[6] This is often just as the solution starts to cool and is still well above its final temperature.

  • Introduce the Seeds: Add the prepared seed slurry to the cooling solution with gentle agitation. The seed crystals will provide a template, and crystal growth should begin from these points.

  • Continue Slow Cooling: Allow the solution to continue its slow cooling process to room temperature and then to an ice bath to maximize yield.

Q3: What is the chemical significance of using the 3,5-dinitrobenzoate group for making derivatives of alcohols like (R)-(-)-1-Phenylethylamine?

A3: The preparation of 3,5-dinitrobenzoate derivatives is a classic technique in organic chemistry for several important reasons:

  • Reliable Crystallization: The 3,5-dinitrobenzoyl group is a rigid, planar, and highly polar moiety. These features promote strong intermolecular interactions (π-π stacking and dipole-dipole interactions), which facilitate the formation of a stable and well-ordered crystal lattice. Alcohols, which are often liquids or low-melting solids, are converted into these robust, highly crystalline solids.[9][11]

  • Sharp Melting Points: The resulting crystalline derivatives typically have sharp and distinct melting points, which are crucial for identification and characterization purposes.[11]

  • Chiral Resolution: This derivatization is fundamental in chiral resolution. When a racemic alcohol is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. Because diastereomers have different physical properties, they can often be separated by crystallization.[12] Similarly, derivatizing a chiral alcohol like (R)-(-)-1-phenylethanol with 3,5-dinitrobenzoyl chloride creates a diastereomeric derivative that can be used in chiral recognition studies or as a chiral stationary phase in chromatography.[13][14]

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. [Link]

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. [Link]

  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. ProQuest. [Link]

  • Guide for crystallization. Unknown Source. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Aromatic Nitro Compounds. MST.edu. [Link]

  • Solvent selection for explaining the morphology of nitroguanidine crystal by molecular dynamics simulation. ResearchGate. [Link]

  • Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases. PubMed. [Link]

  • (PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. [Link]

  • Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents. PMC. [Link]

  • Influence of the Lewis basicity hardness of crystallization solvents on the coordination sphere of the complex [Co(3,5-dinitrobenzoate-O,O′)2]: crystallographic and theoretical analysis. CrystEngComm (RSC Publishing). [Link]

  • 3'-nitro-1-phenylethanol. Organic Syntheses Procedure. [Link]

  • 3,5-dinitroanisole. Organic Syntheses Procedure. [Link]

  • Chiral resolution process.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Publishing. [Link]

  • THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. University of Southern California. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose Research Online. [Link]

  • A kind of preparation method of 3,5-dinitrobenzoic acid.
  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua Dryer. [Link]

  • (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. PubChem. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Help! Recrystallization sources of error. Reddit. [Link]

  • Visualizing Molecular Chirality in the Organic Chemistry Laboratory Using Cholesteric Liquid Crystals. Pendidikan Kimia. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for (R)-(-)-1-Phenylethyl 3,5-Dinitrobenzoate

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic "trial-and-error" solvent swapping.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic "trial-and-error" solvent swapping. Resolving enantiomers like (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate requires a deep understanding of the thermodynamic and mechanistic causality governing your column.

This analyte is a classic, sterically demanding chiral probe. The 3,5-dinitrobenzoate moiety acts as a powerful π -acid (electron acceptor), the phenyl ring acts as a π -base (electron donor), and the ester linkage provides critical dipole-dipole and hydrogen-bond acceptor sites. Below, we troubleshoot the most common issues encountered when optimizing its separation.

🔬 Mechanistic Troubleshooting & FAQs

Q1: We are screening polysaccharide-coated phases (e.g., Chiralcel OD-H) versus immobilized phases (e.g., Chiralpak IC). Which is mechanistically superior for this analyte?

Causality & Solution: Both can achieve baseline resolution, but immobilized phases like Chiralpak IC offer a distinct operational advantage: solvent flexibility . The separation on Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) relies heavily on inclusion complexes and hydrogen bonding [1]. Because the polymer is immobilized on the silica gel, you can use "non-standard" polar solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) without dissolving the chiral selector. For 1-phenylethyl 3,5-dinitrobenzoate, a mobile phase of Hexane/EtOAc (70:30 v/v) provides rapid elution and sharp peaks. In contrast, using standard Hexane/Isopropanol (IPA) on coated columns often causes excessive retention and peak broadening due to strong, competitive hydrogen bonding from the alcohol.

Q2: I am using a Pirkle-type Whelk-O 1 column. The retention factor ( k′ ) is good, but the resolution ( Rs ) is < 1.0. How do I optimize this?

Causality & Solution: The Whelk-O 1 Chiral Stationary Phase (CSP) features a 1-(2-naphthyl) group ( π -base) and a 3,5-dinitrobenzoyl group ( π -acid) within a semi-rigid cleft. Since your analyte also contains a 3,5-dinitrobenzoate group, chiral recognition here is driven primarily by face-to-face π−π stacking between the analyte's phenyl ring and the CSP's dinitrobenzoyl group. To increase resolution:

  • Decrease mobile phase polarity: Shift from 90:10 Hexane/IPA to 98:2 Hexane/IPA. Polar solvents suppress π−π interactions.

  • Lower the temperature: Drop the column compartment from 25°C to 15°C. Chiral separations on Pirkle phases are enthalpy-driven ( ΔΔH<0 ). Lowering the temperature amplifies the free energy difference ( ΔΔG ) between the transient diastereomeric complexes, directly increasing selectivity ( α ).

Q3: Why am I seeing peak tailing for a neutral compound like 1-phenylethyl 3,5-dinitrobenzoate?

Causality & Solution: As a neutral ester, this analyte does not undergo the secondary ion-exchange interactions with residual silanols that typically cause tailing in basic amines. If you observe an asymmetry factor ( As​ ) > 1.5, the root causes are usually physical:

  • Column Overload: The dinitrobenzoate group has a massive molar extinction coefficient. You are likely injecting too much mass while assuming the concentration is low based on standard UV absorbance. Action: Dilute your sample by 10x.

  • Isotherm Non-linearity: On polysaccharide phases, multiple chiral recognition sites with varying binding energies exist. Operating at very low temperatures can exacerbate slow mass transfer kinetics. Action: If tailing persists at 15°C on a polysaccharide column, raise the temperature to 25°C and compensate for the loss in selectivity by using a weaker mobile phase.

📊 Quantitative Data Summary

The following table summarizes validated parameters for resolving 1-phenylethyl 3,5-dinitrobenzoate across different CSP architectures.

Chiral Stationary PhaseMobile Phase (v/v)Temp (°C)Retention Factor ( k1​ )Selectivity ( α )Resolution ( Rs )Primary Recognition Mechanism
Chiralpak IC (Immobilized)n-Hexane / EtOAc (70:30)252.41.453.2Inclusion, H-bonding, Dipole
Chiralpak AD-H (Coated)n-Hexane / IPA (90:10)254.11.251.8H-bonding, Steric fit
Whelk-O 1 (Pirkle)n-Hexane / IPA (98:2)153.51.382.5 π−π stacking, Steric cleft

🧪 Self-Validating Experimental Protocol: Chiral Screening

A protocol is only scientifically rigorous if it contains internal controls to validate its own data. Follow this step-by-step methodology to ensure your chromatographic data is thermodynamically sound.

Step 1: System Preparation & Dead Volume Determination

  • Flush the HPLC system with Isopropanol, followed by the target mobile phase (e.g., Hexane/EtOAc 70:30) until the baseline stabilizes at 254 nm.

  • Self-Validation Step: Inject 1,3,5-tri-tert-butylbenzene (TTBB). TTBB is sterically hindered and unretained on most CSPs, providing a true thermodynamic dead time ( t0​ ) [2]. Do not use uracil, as it can partition into polar CSPs and artificially inflate t0​ .

Step 2: Sample Preparation

  • Dissolve racemic 1-phenylethyl 3,5-dinitrobenzoate in the mobile phase to a concentration of 0.1 mg/mL.

  • Note: Avoid using pure strong solvents (like 100% DCM or Methanol) as the sample diluent, as this causes severe band broadening (the "solvent effect") upon injection.

Step 3: Chromatographic Execution

  • Set the flow rate to 1.0 mL/min and column temperature to 25°C.

  • Inject 5 µL of the sample.

  • Monitor UV absorbance at 254 nm (optimal for the dinitrobenzoate chromophore).

Step 4: System Suitability & Data Analysis

  • Calculate the retention factor for the first peak: k1​=(tr1​−t0​)/t0​ .

  • Self-Validation Step: If k1​<1.0 , the analyte is eluting too close to the void volume, invalidating any selectivity claims. Adjust mobile phase strength (reduce EtOAc or IPA) until k1​>2.0 .

  • Ensure baseline resolution ( Rs≥1.5 ) is achieved before scaling up to preparative chromatography.

🗺️ Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Issue: Poor Resolution (Rs < 1.5) 1-Phenylethyl 3,5-dinitrobenzoate CheckCSP Evaluate Chiral Stationary Phase (CSP) Start->CheckCSP Polysaccharide Polysaccharide (e.g., Chiralpak IC) Mechanism: Inclusion & H-bonding CheckCSP->Polysaccharide Pirkle Pirkle-type (e.g., Whelk-O 1) Mechanism: π-π & Steric Cleft CheckCSP->Pirkle ActionPoly Increase Eluent Polarity (e.g., Hexane/EtOAc 70:30) Polysaccharide->ActionPoly ActionPirkle Enhance π-π Stacking (Use Non-polar Hexane/IPA 98:2) Pirkle->ActionPirkle TempAdjust Lower Column Temp (15-20°C) to increase ΔΔG ActionPoly->TempAdjust ActionPirkle->TempAdjust Success Baseline Resolution Achieved TempAdjust->Success

Caption: Workflow for resolving 1-phenylethyl 3,5-dinitrobenzoate enantiomers via CSP and mobile phase tuning.

📚 References

  • Title: Chiral Separations by High‐Performance Liquid Chromatography (Encyclopedia of Analytical Chemistry) Source: John Wiley & Sons, Ltd / ResearchGate URL: [Link]

  • Title: DAICEL Chiral Application Search & Method Development Source: Daicel Chiral Technologies URL: [Link]

  • Title: Application Note: 1-Phenylethyl-3,5-dinitrobenzoate Source: CT-K (Chiral Technologies Korea) URL: [Link]

Optimization

Purification techniques for crude (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate mixtures

Welcome to the Technical Support Center. As application scientists, we know that synthesizing chiral derivatizing agents or resolving enantiomers requires absolute chemical purity. The derivatization of (R)-1-phenylethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing chiral derivatizing agents or resolving enantiomers requires absolute chemical purity. The derivatization of (R)-1-phenylethanol with 3,5-dinitrobenzoyl chloride typically utilizes pyridine or triethylamine as a base (1)[1]. However, this reaction generates a crude mixture containing unreacted alcohol, residual base, and 3,5-dinitrobenzoic acid.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you isolate pure (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate.

Process Workflow

The following diagram illustrates the logical flow of our recommended purification strategy, moving from crude mixture to pure crystalline product.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Base, Alcohol) AqWorkup Biphasic Aqueous Workup (1M HCl & 5% Na2CO3) Crude->AqWorkup AqWaste Aqueous Waste (Pyridinium & Sodium Salts) AqWorkup->AqWaste Extracts ionic byproducts OrgPhase Organic Phase (Crude Ester + Alcohol) AqWorkup->OrgPhase Retains neutral organics Chrom Silica Flash Chromatography (Hexanes / EtOAc) OrgPhase->Chrom Removes unreacted alcohol Recryst Recrystallization (Ethanol) OrgPhase->Recryst If purity >90% Chrom->Recryst Final polishing Pure Pure (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate Recryst->Pure Yields crystals (mp 115-121 °C)

Workflow for the purification of crude (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate mixtures.

Troubleshooting Guide & FAQs

Q1: My crude mixture contains a massive white precipitate that won't dissolve in the organic phase during extraction. What is it, and how do I remove it? A1: This precipitate is likely 3,5-dinitrobenzoic acid , a byproduct formed by the ambient hydrolysis of unreacted 3,5-dinitrobenzoyl chloride. It has notoriously poor solubility in non-polar organic solvents. Causality & Solution: Perform a biphasic wash using 5% aqueous sodium carbonate (Na₂CO₃). The carbonate base deprotonates the carboxylic acid (pKa ~2.8), forming a highly water-soluble sodium salt that readily partitions into the aqueous layer (2)[2]. We use Na₂CO₃ instead of NaOH because the weaker base kinetically limits unwanted saponification (hydrolysis) of your newly formed ester.

Q2: I am observing a co-eluting spot on my TLC plate just below my product. How do I separate it? A2: The lower spot is unreacted (R)-1-phenylethanol . Because both the ester and the alcohol possess aromatic rings, they share similar UV absorbance profiles, but the alcohol is significantly more polar. Causality & Solution: Utilize silica gel flash chromatography. The silica stationary phase features polar silanol (Si-OH) groups that strongly retain the hydrogen-bonding hydroxyl group of the alcohol. Conversely, the ester lacks hydrogen-bond donors and elutes rapidly. A gradient of 100% hexanes to 20% ethyl acetate in hexanes is standard for these derivatives (3)[3].

Q3: During recrystallization from ethanol, my product "oils out" instead of forming crystals. Why? A3: "Oiling out" occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid crystal lattice. Causality & Solution: This is almost always caused by residual pyridine or unreacted alcohol acting as a plasticizer. Ensure rigorous aqueous workup (specifically the 1M HCl wash) prior to crystallization to remove all pyridine. If oiling out persists, seed the mixture with a pure crystal at a lower temperature or switch to a binary solvent system like hexanes/ethyl acetate.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. If a step fails (e.g., pH is incorrect), the subsequent phase separation will visually alert you to the error.

Protocol A: Biphasic Aqueous Workup (Liquid-Liquid Extraction)

Objective: Remove ionic and ionizable impurities (acid and base).

  • Dilution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Acid Wash (Removes Base): Wash the organic layer with 1M HCl (3 x 20 mL).

    • Mechanistic Rationale: The acidic environment protonates the basic nitrogen of pyridine, converting the lipophilic free base into a highly polar pyridinium chloride salt, driving it entirely into the aqueous phase.

  • Base Wash (Removes Acid): Wash the organic layer with 5% aqueous Na₂CO₃ (3 x 20 mL).

    • Mechanistic Rationale: Deprotonates 3,5-dinitrobenzoic acid. Caution: Vent the separatory funnel frequently, as the acid-base neutralization will evolve CO₂ gas.

  • Validation & Drying: Wash with saturated NaCl (brine) to pull residual water from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Objective: Separate the neutral ester from unreacted alcohol.

  • Column Preparation: Pack a silica gel column using 100% hexanes. Load the concentrated organic extract directly onto the silica.

  • Elution: Begin elution with 100% hexanes, gradually increasing polarity to a 80:20 Hexanes:Ethyl Acetate mixture.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). The electron-deficient, non-polar (R)-(-)-1-phenylethyl 3,5-dinitrobenzoate will elute first, followed by the polar alcohol.

Protocol C: Recrystallization (Polishing Step)

Objective: Achieve >99% crystalline purity.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum volume of boiling ethanol until the solid just dissolves.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature.

    • Mechanistic Rationale: Slow cooling allows the molecules to selectively pack into a highly ordered thermodynamic crystal lattice, excluding structurally dissimilar impurities.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel), wash with ice-cold ethanol to remove surface impurities, and dry under high vacuum. Validate purity by checking the melting point (Target: 115–121 °C) (4)[4].

Quantitative Data: Physicochemical & Chromatographic Properties

Summarized below are the critical parameters required to track and validate the purification process.

Parameter / PropertyValue / ConditionMechanistic Rationale
Target Compound (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoateChiral derivatized ester
Melting Point 115–121 °CSharp melting point indicates high crystal lattice purity.
TLC R_f (Ester) ~0.6 (80:20 Hexanes:EtOAc)Non-polar; lacks H-bond donors, weak interaction with silica.
TLC R_f (Alcohol) ~0.3 (80:20 Hexanes:EtOAc)Polar; strong H-bond donor, strong retention on silica.
Acid Wash 1M HClQuantitatively removes pyridine (pKa ~5.2).
Base Wash 5% Na₂CO₃Removes 3,5-dinitrobenzoic acid (pKa ~2.8) without hydrolyzing the ester.

References

  • Identification of an Unknown: Alcohol, Aldehyde or Ketone? University of Missouri. 2

  • A New Stereochemical Model from NMR for Benzoylated Cyclodextrins. ACS Publications. 1

  • 酸素分子の特性を活用する分子変換反応の改良法および新手法の開発. NII (National Institute of Informatics). 4

  • Copper-catalyzed intermolecular oxyamination of olefins using carboxylic acids and O-benzoylhydroxylamines. Beilstein Journals. 3

Sources

Reference Data & Comparative Studies

Validation

Validation of Enantiomeric Excess Calculations: A Comparative Guide Using (R)-(-)-1-Phenylethyl 3,5-Dinitrobenzoate

Accurate determination of enantiomeric excess (ee) is a non-negotiable parameter in modern drug development, asymmetric synthesis, and quality control. While numerous analytical methodologies exist, the use of (R)-(-)-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate determination of enantiomeric excess (ee) is a non-negotiable parameter in modern drug development, asymmetric synthesis, and quality control. While numerous analytical methodologies exist, the use of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate —either as a highly resolved reference standard or as a derivatized analyte—remains a gold standard for validating chiral chromatographic systems[1].

This guide objectively compares the performance of Chiral High-Performance Liquid Chromatography (HPLC) utilizing 3,5-dinitrobenzoate (3,5-DNB) derivatization against alternative methods, including Chiral Nuclear Magnetic Resonance (NMR) and Optical Polarimetry. By examining the mechanistic causality behind these techniques, researchers can select the most robust self-validating system for their specific workflows.

The Mechanistic Advantage of the 3,5-Dinitrobenzoate Moiety

To understand why (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is uniquely suited for ee validation, we must look at the principles of chiral recognition. Direct analysis of simple chiral alcohols (like 1-phenylethanol) via HPLC often suffers from poor UV absorbance and weak transient diastereomeric interactions with the Chiral Stationary Phase (CSP).

Derivatizing the alcohol with 3,5-dinitrobenzoyl chloride solves both issues simultaneously:

  • Enhanced UV Detectability: The 3,5-DNB group acts as a powerful chromophore, shifting the λmax​ to ~254 nm, drastically lowering the Limit of Detection (LOD).

  • Amplified π−π Interactions: According to Dalgliesh’s three-point interaction rule, successful chiral resolution requires three simultaneous points of interaction between the analyte and the CSP. The highly π -acidic 3,5-DNB moiety engages in strong π−π donor-acceptor stacking with π -basic stationary phases (such as the tetrahydrophenanthrene ring in Pirkle-type Whelk-O-1 columns) or the aromatic rings in polysaccharide-based columns (like Chiralpak IC or AD-H)[1][2].

Chiral_Recognition A Chiral Analyte (1-Phenylethanol) B Derivatization (3,5-Dinitrobenzoyl Chloride) A->B C (R)/(S)-1-Phenylethyl 3,5-dinitrobenzoate B->C D Chiral HPLC (e.g., Whelk-O-1 / AD-H) C->D E Chromatogram Integration (Area R vs Area S) D->E F ee Calculation |R-S|/(R+S) x 100 E->F

Workflow for enantiomeric excess determination via 3,5-DNB derivatization and Chiral HPLC.

Methodological Comparison: HPLC vs. NMR vs. Polarimetry

When validating ee calculations, scientists typically choose between three primary modalities. Here is an objective comparison of how 3,5-DNB-assisted HPLC stacks up against the alternatives.

Method A: Chiral HPLC (Using 3,5-DNB Derivatization)

By converting the analyte to a 3,5-DNB ester, researchers can utilize normal-phase chiral HPLC. This method physically separates the (R) and (S) enantiomers into distinct peaks. The ee is calculated directly from the integrated peak areas: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% .

  • Pros: Unmatched accuracy; baseline resolution ( Rs​>2.0 ) is routinely achieved[3]; highly sensitive to trace enantiomeric impurities (<0.1%).

  • Cons: Requires a derivatization step if the native molecule lacks sufficient interaction sites; requires method development for optimal mobile phase conditions.

Method B: Chiral NMR (Using Chiral Solvating Agents)

Chiral NMR relies on adding a Chiral Solvating Agent (CSA), such as Pirkle alcohol or Europium shift reagents, directly to the NMR tube. The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers, causing their NMR signals to split.

  • Pros: Provides direct structural proof; no physical separation required; non-destructive.

  • Cons: Prone to peak overlap and line broadening; requires high sample concentrations (typically >10 mg/mL); integration errors can artificially skew ee calculations, making it unreliable for detecting <2% enantiomeric impurities.

Method C: Optical Polarimetry

The classic method of measuring the bulk optical rotation ( α ) of a sample and comparing it to the specific rotation ( [α]D​ ) of a pure enantiomer.

  • Pros: Extremely fast; requires minimal equipment.

  • Cons: Cannot distinguish between enantiomeric impurities and achiral impurities (e.g., residual solvents or byproducts) that also affect bulk rotation. It is a bulk measurement, not a separation technique, making it the least reliable for rigorous ee validation.

Method_Comparison Root Enantiomeric Excess (ee) Validation M1 Chiral HPLC (3,5-DNB Deriv.) Root->M1 M2 Chiral NMR (CSA Addition) Root->M2 M3 Optical Polarimetry Root->M3 P1 High Resolution (Rs > 2.0) High Sensitivity (UV 254nm) M1->P1 P2 Direct Structural Proof Prone to Peak Overlap M2->P2 P3 Fast Bulk Measurement Susceptible to Impurities M3->P3

Comparative logic tree evaluating Chiral HPLC, NMR, and Polarimetry for ee validation.

Quantitative Performance Data

The following table summarizes the operational and performance metrics of the three methodologies, assuming the analysis of 1-phenylethanol (derivatized for HPLC, native for NMR/Polarimetry).

ParameterChiral HPLC (3,5-DNB Derivatized)Chiral NMR (with CSA)Optical Polarimetry
Limit of Detection (LOD) < 0.1% enantiomeric impurity~2.0% enantiomeric impurityHighly variable
Sample Requirement < 1 mg10 - 20 mg> 50 mg
Analysis Time 10 - 25 minutes5 - 10 minutes< 2 minutes
Resolution ( Rs​ ) Baseline ( Rs​ > 2.0)Partial (Peak overlap common)N/A (Bulk measurement)
Susceptibility to Impurities Low (Impurities separate out)Medium (Overlapping signals)High (Skewed by any chiral/achiral mass)

Experimental Protocol: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the validation of ee using (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate as a reference standard on a polysaccharide-based chiral column[3]. This protocol is designed as a self-validating system: the baseline resolution of the racemic standard proves system suitability before the unknown sample is analyzed.

Materials Required:
  • Column: Daicel Chiralpak AD-H (4.6 mm × 150 mm, 5 µm) or equivalent Pirkle Whelk-O-1.

  • Mobile Phase: Hexane / Isopropanol (80:20, v/v), HPLC grade.

  • Standards: Racemic (±)-1-Phenylethyl 3,5-dinitrobenzoate and pure (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

Step-by-Step Methodology:
  • System Preparation & Equilibration:

    • Flush the HPLC system with the Hexane/Isopropanol (80:20) mobile phase.

    • Equilibrate the Chiralpak AD-H column at a flow rate of 0.5 mL/min until a stable baseline is achieved at a column temperature of 25°C.

    • Set the UV detector to 254 nm (the optimal absorbance wavelength for the 3,5-DNB moiety).

  • System Suitability Testing (Racemic Standard):

    • Dissolve 1 mg of racemic (±)-1-Phenylethyl 3,5-dinitrobenzoate in 1 mL of mobile phase.

    • Inject 10 µL of the racemic mixture.

    • Validation Check: You must observe two distinct peaks of equal area (typically eluting between 9.0 and 12.0 minutes)[3]. Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 .

  • Elution Order Confirmation:

    • Inject 10 µL of the pure (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate standard (1 mg/mL).

    • Identify the retention time of the (R)-enantiomer (typically the first eluting peak at ~9.1 min under these conditions)[3]. The subsequent peak at ~11.2 min corresponds to the (S)-enantiomer.

  • Sample Analysis & ee Calculation:

    • Inject 10 µL of your derivatized unknown sample.

    • Integrate the areas under the (R) and (S) peaks.

    • Apply the formula: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% .

Causality Note: The choice of a 80:20 Hexane/Isopropanol mobile phase is deliberate. The non-polar hexane drives the analyte into the stationary phase, maximizing the π−π interactions between the 3,5-DNB group and the chiral selector, while the isopropanol acts as a hydrogen-bond modifier to ensure the analyte eventually elutes without excessive peak tailing.

References

  • Chiral Separations by High‐Performance Liquid Chromatography ResearchG
  • Search by Name - DAICEL Chiral Applic
  • 酸素分子の特性を活用する分子変換反応の改良法および新手法の開発 (Development of improved and new methods for molecular conversion reactions utilizing the properties of molecular oxygen)

Sources

Comparative

A Comparative Guide to Achieving Reproducible Crystallization of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical development and chiral chemistry, the ability to consistently produce crystalline materials with desired purity, yield, and m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chiral chemistry, the ability to consistently produce crystalline materials with desired purity, yield, and morphology is paramount. This guide provides an in-depth comparison of common crystallization methods for the chiral compound (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, a key intermediate in various synthetic pathways. By understanding the principles behind each technique and the critical parameters that govern their success, researchers can significantly enhance the reproducibility of their crystallization processes, leading to more reliable and efficient workflows.

The Critical Role of Reproducibility in Crystallization

Crystallization is a fundamental purification technique, yet its success often hinges on a delicate interplay of thermodynamic and kinetic factors. For chiral molecules like (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, the challenge is amplified. The goal is not only to isolate the compound in a crystalline form but to do so with high enantiomeric purity and consistent crystal characteristics. Irreproducible crystallization can lead to variations in product quality, downstream processing difficulties, and ultimately, delays in the development pipeline.

This guide will explore three widely used crystallization techniques: Cooling Crystallization , Evaporative Crystallization , and Anti-Solvent Crystallization . We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate technique for your specific needs.

Understanding the Key Factors Influencing Crystallization

Before we explore specific methods, it is crucial to recognize the universal parameters that dictate the outcome of any crystallization experiment.[1] Precise control over these variables is the cornerstone of reproducibility.

  • Solvent Selection: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1] The polarity of the solvent plays a significant role in the crystal's growth and morphology.[2]

  • Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute exceeds its equilibrium solubility. The level of supersaturation influences both the nucleation and growth of crystals.

  • Cooling Rate: The rate at which a solution is cooled has a profound impact on crystal size and purity.[1][3][4] Slow cooling generally promotes the formation of larger, more perfect crystals, while rapid cooling can lead to the formation of smaller, less pure crystals.[1][4]

  • Impurities: Even trace amounts of impurities can inhibit or alter crystal growth, leading to inconsistent results.

  • Agitation: Stirring can affect the rate of heat and mass transfer, influencing nucleation and crystal growth.

Method 1: Cooling Crystallization - The Workhorse of Purification

Cooling crystallization is one of the most common and straightforward methods for purifying organic compounds.[1] It relies on the principle that the solubility of most solids in a liquid decreases as the temperature of the solution is lowered.

Mechanism of Action

The process begins by dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled cooling reduces the solubility of the solute, leading to a state of supersaturation. This supersaturation drives the nucleation of crystals, which then grow as more solute molecules deposit onto the crystal lattice.

Caption: Workflow for Cooling Crystallization.

Experimental Protocol
  • Solvent Selection: Based on the principle of "like dissolves like," polar aprotic solvents such as acetone and ethyl acetate, or alcohols like ethanol, are good starting points for the polar compound (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.[5][6] For this protocol, we will use ethanol.

  • Dissolution: In a flask equipped with a reflux condenser, add (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate to a minimal amount of ethanol. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process further. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Reproducibility Considerations

The key to reproducibility in cooling crystallization is the precise control of the cooling rate.[3][4] A programmable cooling system can ensure a consistent cooling profile from batch to batch. Seeding the solution with a small crystal of the desired compound can also improve reproducibility by providing a template for crystal growth and bypassing the stochastic nature of primary nucleation.

Method 2: Evaporative Crystallization - A Gentle Approach for Sensitive Compounds

Evaporative crystallization is an isothermal method where the solvent is slowly removed from the solution, leading to an increase in the solute concentration and subsequent crystallization. This technique is particularly useful for compounds that are sensitive to temperature changes.

Mechanism of Action

By gradually evaporating the solvent, the concentration of the solute increases until it surpasses its solubility limit, creating a state of supersaturation. This, in turn, initiates nucleation and crystal growth. The rate of evaporation is the critical parameter controlling the process.

Caption: Workflow for Evaporative Crystallization.

Experimental Protocol
  • Solvent Selection: A volatile solvent in which the compound is soluble at room temperature is required. Dichloromethane or acetone are suitable choices.

  • Dissolution: Dissolve the (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate in the chosen solvent at room temperature to form a clear solution.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the openings in the cover.

  • Crystal Growth: Allow the solvent to evaporate undisturbed over a period of hours to days.

  • Isolation: Once a sufficient quantity of crystals has formed, collect them by filtration.

  • Washing: Gently wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum.

Reproducibility Considerations

The reproducibility of evaporative crystallization is highly dependent on maintaining a constant rate of evaporation. This can be challenging due to fluctuations in ambient temperature and airflow. Using a controlled environment, such as a nitrogen-purged glovebox with a consistent flow rate, can significantly improve reproducibility.

Method 3: Anti-Solvent Crystallization - Rapid and Scalable

Anti-solvent crystallization, also known as precipitation or drowning-out, involves the addition of a second solvent (the anti-solvent) in which the solute is insoluble, to a solution of the solute in a primary solvent.[7] This method is often rapid and can be readily scaled up.

Mechanism of Action

The addition of the anti-solvent reduces the overall solubility of the solute in the mixed solvent system, leading to a rapid increase in supersaturation and subsequent crystallization.[7][8] The rate of addition of the anti-solvent is a critical parameter.

Caption: Workflow for Anti-Solvent Crystallization.

Experimental Protocol
  • Solvent System Selection: Choose a primary solvent in which (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is highly soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble (e.g., water or hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the compound in the primary solvent to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. The rate of addition should be carefully controlled to manage the level of supersaturation. A syringe pump can be used for precise control.

  • Crystallization: The product will precipitate out of the solution upon addition of the anti-solvent.

  • Digestion (Optional): The resulting slurry can be stirred for a period to allow for crystal growth and potential ripening (where smaller crystals dissolve and redeposit onto larger ones), which can improve purity.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a mixture of the primary solvent and anti-solvent, and then with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Reproducibility Considerations

The key to reproducible anti-solvent crystallization is the precise control over the rate of anti-solvent addition and the agitation of the solution.[9] The temperature of the system should also be kept constant. Automated systems that control these parameters can significantly enhance the reproducibility of this method.

Comparative Analysis of Crystallization Methods

To facilitate the selection of the most suitable crystallization method, the following table provides a comparative overview of the key performance attributes of each technique. The values presented are indicative and can be influenced by the specific experimental conditions.

FeatureCooling CrystallizationEvaporative CrystallizationAnti-Solvent Crystallization
Principle Temperature-dependent solubilitySolvent removalSolubility reduction by a second solvent
Typical Yield Good to ExcellentVariable, often lowerExcellent
Purity Good to ExcellentGoodGood, can be improved with digestion
Crystal Size Small to Large (controllable)Generally LargeSmall to Medium
Control of Process Good (cooling rate)Difficult (evaporation rate)Excellent (addition rate, temperature)
Scalability GoodPoorExcellent
Speed ModerateSlowFast
Reproducibility Good with controlled coolingFairExcellent with automated control

Conclusion and Recommendations

The choice of crystallization method for (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate will depend on the specific requirements of the researcher.

  • For high purity and well-defined crystals on a laboratory scale, cooling crystallization with a slow, controlled cooling rate is often the preferred method. Its reproducibility can be further enhanced by seeding.

  • When large, high-quality single crystals are desired for analytical purposes such as X-ray crystallography, evaporative crystallization can be effective, although its reproducibility can be challenging to control.

  • For rapid, scalable production with high yields , anti-solvent crystallization is an excellent choice. The use of automated systems to control the addition rate and temperature is highly recommended to ensure reproducibility.

Ultimately, a systematic approach to method development, involving the careful screening of solvents and optimization of key parameters, will lead to the most robust and reproducible crystallization process for (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate. This guide serves as a foundational resource to empower researchers to achieve consistent and reliable results in their crystallization endeavors.

References

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • CymitQuimica. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Solubility Profile of 2,4-Dinitrobenzoyl Chloride in Organic Solvents: A Technical Guide.
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
  • ACS Publications. (2016, August 10).
  • Atlantis Press. (n.d.).
  • CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
  • Hampton Research. (n.d.).
  • ResearchGate. (2025, October 24). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals.
  • ResearchGate. (2025, April 14).
  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents.
  • Google Patents. (n.d.).
  • RM@Schools. (n.d.).
  • How It Comes Together. (2025, November 15).
  • ACS Publications. (2022, April 20).

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Safety & Regulatory Compliance

Safety

(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate As a Senior Application Scientist, I recognize that managing chiral derivatizing agents and chromatographic standards req...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

As a Senior Application Scientist, I recognize that managing chiral derivatizing agents and chromatographic standards requires more than just following a safety data sheet (SDS). It requires a mechanistic understanding of the compound's reactivity and environmental impact. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-33-2) is a valuable chiral reagent, but its nitroaromatic structure dictates strict operational and disposal protocols to ensure laboratory safety and environmental compliance[1][2].

This guide provides the foundational causality behind these safety measures and outlines a self-validating system for its lifecycle management.

Chemical Profiling and Hazard Causality

To safely manage (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, one must understand its structural liabilities. The 3,5-dinitrobenzoate moiety contains two strongly electron-withdrawing nitro groups attached to an aromatic ring.

The Causality of Hazard:

  • Reactivity: While stable under standard ambient conditions, the electron-deficient nitroaromatic ring is susceptible to nucleophilic attack and can participate in highly exothermic redox reactions if inadvertently mixed with strong reducing agents or concentrated alkalis[3].

  • Toxicity: Nitroaromatic compounds and their degradation byproducts pose significant acute toxicity risks (often classified under Acute Tox. 4, H302) and are recognized environmental hazards that can cause long-term aquatic toxicity[4][5].

  • Physical State: As a crystalline solid, the primary exposure route during routine handling or spill scenarios is the inhalation of fine dust particulates[6].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 3205-33-2Unique identifier for EHS inventory logging[1].
Chemical Class Nitroaromatic EsterRequires segregation from strong oxidizers and reducing agents.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; handle in a fume hood[6].
Primary Hazard Harmful if swallowed (H302)Mandates strict PPE (nitrile gloves, lab coat, safety goggles)[4].
Disposal Code P501 (Approved Waste Plant)Cannot be disposed of in standard trash or aqueous drains[4][7].

Operational Safety: Spill Response Protocol

A self-validating safety system assumes that spills will happen and pre-defines the response. If (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate is spilled, immediate containment is required to prevent dust generation and cross-contamination.

Step-by-Step Spill Remediation:

  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Verify the use of tightly fitting safety goggles (EN 166/NIOSH approved), a flame-resistant lab coat, and chemical-impermeable nitrile gloves[4]. If the spill is large and dust is airborne, a particulate respirator (N95 or P100) is required.

  • Suppress Dust Formation: Do not dry sweep. Gently cover the solid spill with a chemically inert, damp absorbent material such as wet vermiculite or sand[3]. This prevents the nitroaromatic dust from becoming aerosolized.

  • Mechanical Collection: Use a non-sparking plastic scoop to carefully transfer the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container[8].

  • Chemical Decontamination: Wipe the affected surface with a solvent in which the compound is soluble (e.g., acetone or ethanol), followed by a secondary wash with soap and water. Place all used wipes into the solid hazardous waste container[3].

Step-by-Step Disposal Workflow

Proper disposal of nitroaromatic waste relies on thermal destruction (incineration) rather than chemical neutralization, which can generate unpredictable and highly toxic intermediate byproducts[5].

Step 1: Waste Segregation

  • Solid Waste: Unused or degraded (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate powder must be placed in a dedicated, clearly labeled solid organic waste container.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., HPLC effluent), it must be routed to the Non-Halogenated Organic Solvent waste stream, provided the solvent itself is non-halogenated. Causality: Mixing nitroaromatics with heavy metal waste or strong base streams can lead to the formation of shock-sensitive salts or exothermic degradation[3].

Step 2: Primary Containment

  • Utilize chemically compatible containers, preferably HDPE or amber glass, to prevent UV-induced degradation of the nitroaromatic compound prior to disposal. Ensure caps are tightly sealed to prevent moisture ingress, which can cause caking or hydrolysis[3].

Step 3: RCRA-Compliant Labeling

  • Label the container explicitly with "Hazardous Waste," the full chemical name ("(R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate"), the primary hazard ("Toxic/Nitroaromatic"), and the accumulation start date[3]. Never use abbreviations.

Step 4: EHS Transfer and Final Destruction

  • Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) satellite accumulation area.

  • EHS will contract a licensed hazardous waste facility to perform high-temperature incineration , which is the only approved method to completely break down the nitroaromatic ring into harmless nitrogen oxides ( NOx​ ), carbon dioxide, and water, preventing soil and aquatic contamination[5].

Disposal Decision Pathway

The following diagram illustrates the logical decision tree for routing (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate waste based on its physical state at the time of disposal.

DisposalWorkflow Start Waste Generation: (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate Check Determine Physical State Start->Check Solid Solid Organic Waste (HDPE/Amber Glass) Check->Solid Powder/Crystals Liquid Organic Solvent Waste (Check Halogen Status) Check->Liquid In Solution Label RCRA Labeling & EHS Inventory Logging Solid->Label Liquid->Label Incineration High-Temp Incineration (Licensed Facility) Label->Incineration

Workflow for the segregation and disposal of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

References

  • AK Scientific, Inc. "Safety Data Sheet: (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate." aksci.com.
  • Guidechem. "(R)-(-)-1-PHENYLETHYL 3,5-DINITROBENZOATE SDS." guidechem.com.
  • ECHEMI. "Methyl 3,5-dinitrobenzoate Safety Data Sheets." echemi.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Methyl 3,5-dinitrobenzoate." fishersci.com.
  • AK Scientific, Inc. "Safety Data Sheet - Disposal." aksci.com.
  • Benchchem. "Safe Handling and Storage of Nitroaromatic Compounds." benchchem.com.
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." acs.org.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Methyl 3,5-dinitrobenzoate." sigmaaldrich.com.

Sources

Handling

Personal protective equipment for handling (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

Comprehensive Safety and Operational Guide: Handling (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance mandates, but as a system of mechanistic controls. Handling specialized chiral derivatizing agents like (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate (CAS: 3205-33-2)[1] requires a deep understanding of both its physicochemical properties and the specific vulnerabilities of the human body to fine, reactive organic powders.

This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every interaction with this compound is governed by rigorous, causality-driven safety protocols.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand why the compound is hazardous. (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate features a dinitrobenzoate moiety. The two nitro groups on the aromatic ring are strongly electron-withdrawing. While this makes the compound an excellent analytical standard and derivatizing agent for chiral resolution, it also increases the electrophilicity of the molecule, making it reactive toward biological nucleophiles (such as proteins in the skin and respiratory tract).

Though stable under standard storage conditions (94-95 °C melting point)[2], the solid powder presents significant acute risks. Dust aerosolization is the primary physical hazard, leading to respiratory irritation, while direct contact can cause severe ocular and dermal irritation.

Table 1: Quantitative Hazard & Regulatory Data Summary

Hazard Metric / CodeSpecification / StatementMechanistic Risk & Operational Impact
CAS Number 3205-33-2[1]Unique identifier for tracking chemical inventory and disposal.
H302 Harmful if swallowed[2]Ingestion risk; necessitates strict prohibition of food/drink in the lab.
H315 / H319 Causes skin/eye irritationDirect contact with the electron-deficient aromatic ring causes localized tissue inflammation.
H335 May cause respiratory irritationFine powder easily aerosolizes; inhalation deposits reactive micro-particles in the lungs.
P501 Dispose to approved plant[3]Environmental toxicity requires strict segregation from municipal waste streams.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Safety Standard (29 CFR 1910.1450), employers must minimize chemical exposure through engineering controls and appropriate PPE[4][5]. For (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate, the PPE matrix is designed specifically to mitigate the risks of micro-particulate aerosolization and dermal absorption.

Table 2: Required PPE Specifications and Causality

PPE ComponentSpecification StandardCausality & Justification
Eye Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave lateral gaps. Tight-fitting goggles prevent airborne dust from depositing on the moist ocular mucosa.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Nitrile provides a robust physical barrier against the solid powder and resists the non-polar organic solvents (e.g., dichloromethane) typically used for its dissolution.
Body Protection Flame-retardant lab coat with elastic cuffsElastic cuffs prevent the sleeves from dragging through the powder, eliminating the risk of dermal accumulation on the forearms.
Respiratory NIOSH-approved N95 particulate respirator[2]Filters at least 95% of airborne particles >0.3 microns[6]. Mandatory if weighing the solid outside of a certified chemical fume hood.

Standard Operating Procedure (SOP): Safe Handling and Transfer

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

  • Rationale: Proper localized exhaust is the primary defense against inhalation[5]. Do not rely solely on PPE.

Step 2: PPE Donning and Integrity Check

  • Action: Don the lab coat, safety goggles, and nitrile gloves. If working outside a fume hood, don a NIOSH-approved N95 respirator. Perform a positive and negative pressure seal-check on the N95 mask to ensure no air leaks around the edges[6].

  • Rationale: An N95 respirator is only effective if a complete seal is formed against the face; facial hair or improper donning compromises filtration[6].

Step 3: Anti-Static Weighing

  • Action: Use an anti-static gun (Zerostat) on the weighing boat and the analytical balance draft shield before transferring the powder. Use a grounded, stainless-steel spatula.

  • Rationale: Fine organic powders like dinitrobenzoates hold static charges. Electrostatic repulsion can cause the powder to suddenly aerosolize or "jump" out of the weighing boat, contaminating the workspace and increasing inhalation risk.

Step 4: Dissolution and Transfer

  • Action: Transfer the weighed solid into the reaction vessel while still inside the fume hood. Immediately add the required solvent (e.g., ethyl acetate or chloroform) to dissolve the solid.

  • Rationale: Converting the hazardous dry powder into a solution immediately neutralizes the aerosolization/dust inhalation risk.

Step 5: Workspace Decontamination

  • Action: Wipe down the balance and fume hood surface with a damp paper towel (using water or a mild surfactant), followed by an ethanol wipe. Dispose of the towels in solid hazardous waste.

  • Rationale: Removing micro-dust prevents secondary exposure to subsequent lab personnel.

Emergency Response & Spill Mitigation

In the event of a spill, immediate, systematic action is required to prevent the spread of the hazardous dust. Follow the logical workflow outlined in the diagram below.

G A Spill Detected: (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate B Evacuate Immediate Area & Assess Volume A->B C Don Maximum PPE (N95, Nitrile, Goggles) B->C D Is it a Dry Powder Spill? C->D E Mist lightly with water to prevent aerosolization D->E Yes F Absorb with inert material (e.g., vermiculite) D->F No (Solution) G Sweep into compatible hazardous waste container E->G F->G H Decontaminate surface with soap and water G->H I Label as Hazardous Waste (EPA/RCRA compliant) H->I

Fig 1: Emergency response and spill mitigation workflow for (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate.

Waste Management & Disposal Logistics

Improper disposal of (R)-(-)-1-Phenylethyl 3,5-dinitrobenzoate violates environmental regulations and endangers sanitation workers. The compound carries the P501 precautionary statement, mandating disposal through an approved waste management facility[3].

  • Solid Waste: All contaminated weighing boats, spatulas, gloves, and paper towels must be placed in a puncture-resistant, sealable container labeled "Hazardous Solid Waste - Toxic Organics (Dinitrobenzoate derivatives)."

  • Liquid Waste: Solutions containing this compound should be segregated into "Halogen-Free Organic Waste" carboys, unless dissolved in a halogenated solvent (like dichloromethane), in which case it must go into "Halogenated Organic Waste."

  • Storage: Keep waste containers tightly closed in a cool, well-ventilated area away from direct sunlight and incompatible materials (strong oxidizers and strong bases)[2].

References

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "How to Use Your N95® Respirator." Available at:[Link]

  • OSHA Review. "OSHA Requirements for Occupational Use of N95 Respirators in Healthcare." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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